N-Desmethyl Eletriptan Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S.ClH/c24-26(25,19-6-2-1-3-7-19)12-10-16-8-9-21-20(13-16)17(15-23-21)14-18-5-4-11-22-18;/h1-3,6-9,13,15,18,22-23H,4-5,10-12,14H2;1H/t18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPISBGKXDNXXHO-GMUIIQOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Eletriptan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl Eletriptan, the primary active metabolite of the anti-migraine drug Eletriptan, is a crucial compound for pharmacokinetic studies and impurity profiling. This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desmethyl Eletriptan Hydrochloride. It includes a proposed synthetic pathway, detailed experimental protocols for characterization, and a summary of its known biological role. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Eletriptan is a second-generation triptan, a class of drugs that are selective 5-hydroxytryptamine (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D subtypes.[1][2] These receptors are involved in cranial vasoconstriction and the inhibition of pro-inflammatory neuropeptide release, mechanisms that are effective in the acute treatment of migraine headaches.[3][4] Eletriptan is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of its N-demethylated metabolite, N-Desmethyl Eletriptan.[1][5] This metabolite is also pharmacologically active, exhibiting vasoconstrictive properties similar to the parent compound.[3] Therefore, the synthesis and characterization of this compound are essential for a thorough understanding of Eletriptan's overall pharmacological profile and for the accurate quantification of impurities in the drug substance.
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthesis of N-Desmethyl Eletriptan HCl.
Experimental Protocol (Proposed)
Step 1: Synthesis of the Carbamate Intermediate
-
To a solution of Eletriptan (1.0 eq) in dry toluene, add ethyl chloroformate (1.2 eq).
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carbamate intermediate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to N-Desmethyl Eletriptan
-
Dissolve the purified carbamate intermediate in a mixture of acetic acid and hydrobromic acid (48%).
-
Reflux the solution for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield crude N-Desmethyl Eletriptan.
-
Purify by column chromatography if necessary.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified N-Desmethyl Eletriptan in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise with stirring.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization of this compound
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C21H25ClN2O2S | [8] |
| Molecular Weight | 403.95 g/mol | [8] |
| CAS Number | 1391054-78-6 | [9] |
| Appearance | White to off-white solid | (Expected) |
Spectroscopic and Chromatographic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the indole, pyrrolidine, and phenylsulfonyl ethyl moieties, with the absence of the N-methyl signal seen in Eletriptan. |
| ¹³C NMR | Resonances for all 21 carbon atoms, with chemical shifts consistent with the proposed structure. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 369.16. |
| HPLC Purity | A single major peak with a purity of ≥98%. |
| FT-IR | Characteristic peaks for N-H, C-H, S=O, and aromatic C=C bonds. |
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer at pH 6.8).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 225 nm.[10]
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC) for full structural elucidation.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) in positive ion mode.
-
Analysis: High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns for further structural confirmation.
Biological Activity and Signaling Pathway
N-Desmethyl Eletriptan is an active metabolite that contributes to the overall therapeutic effect of Eletriptan. Like its parent compound, it acts as a selective agonist at 5-HT1B and 5-HT1D receptors.[3]
Mechanism of Action
The therapeutic action of triptans in migraine is attributed to:
-
Vasoconstriction: Agonism at 5-HT1B receptors on dilated intracranial blood vessels leads to their constriction.[4]
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like CGRP (calcitonin gene-related peptide).[2][4]
Generalized 5-HT1B/1D Receptor Signaling Pathway
Caption: Generalized signaling of N-Desmethyl Eletriptan.
Conclusion
This technical guide provides a framework for the synthesis and comprehensive characterization of this compound. While a definitive, published synthetic protocol is not available, the proposed demethylation of Eletriptan offers a logical and feasible approach. The detailed characterization methods outlined are essential for confirming the structure and purity of the synthesized compound. A thorough understanding of N-Desmethyl Eletriptan is critical for advancing our knowledge of Eletriptan's pharmacology and for ensuring the quality and safety of this important anti-migraine medication. Further research to establish a validated and optimized synthesis would be a valuable contribution to the field.
References
- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Eletriptan Hydrobromide? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eletriptan | C22H26N2O2S | CID 77993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. von Braun reaction - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. crpsonline.com [crpsonline.com]
Physicochemical Properties of N-Desmethyl Eletriptan Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Physicochemical Properties
While extensive experimental data for N-Desmethyl Eletriptan Hydrochloride is not widely published, the following information has been established.
| Property | Data | Source |
| Chemical Name | (R)-5-(2-(Phenylsulfonyl)ethyl)-3-(pyrrolidin-2-ylmethyl)-1H-indole hydrochloride | [1][2] |
| Molecular Formula | C₂₁H₂₅ClN₂O₂S | [3][4] |
| Molecular Weight | 403.95 g/mol | [3] |
| CAS Number | 1391054-78-6 | [1][3][5] |
| N-Desmethyl Eletriptan (Free Base) Molecular Formula | C₂₁H₂₄N₂O₂S | [6][7] |
| N-Desmethyl Eletriptan (Free Base) Molecular Weight | 368.49 g/mol | [7] |
| N-Desmethyl Eletriptan (Free Base) CAS Number | 153525-55-4 | [6][7] |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.[8][9][10][11]
Apparatus:
-
Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.[8]
-
Glass capillary tubes (sealed at one end).[8]
-
Mortar and pestle.
-
Sample of this compound.
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle to ensure uniform packing.[8]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.[9]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.[9]
-
Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this temperature range.[11]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[12][13][14][15][16]
Apparatus:
-
Analytical balance.
-
Glass flasks or vials with screw caps.
-
Constant temperature shaker bath.
-
Filtration device (e.g., syringe filters with a pore size of 0.45 µm).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
-
Calibrated pH meter.
-
This compound sample.
-
Purified water (or other aqueous buffers of desired pH).
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed flask. The excess solid ensures that equilibrium is reached from a state of supersaturation.
-
Equilibration: The flask is placed in a constant temperature shaker bath, typically maintained at 25°C or 37°C, and agitated for a prolonged period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn and filtered through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as HPLC. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.
-
pH Measurement: The pH of the saturated solution is measured and recorded.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an ionizable compound like this compound, the pKa value is critical for predicting its behavior in different pH environments, such as the gastrointestinal tract. Potentiometric titration is a precise method for its determination.[17][18][19][20][21]
Apparatus:
-
Potentiometer with a calibrated pH electrode.
-
Automated titrator or a burette.
-
Stir plate and stir bar.
-
Beaker or titration vessel.
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
This compound sample.
-
Inert gas supply (e.g., nitrogen).
Procedure:
-
Sample Preparation: A known amount of this compound is dissolved in a known volume of purified water or a suitable co-solvent if aqueous solubility is low.
-
Titration Setup: The solution is placed in the titration vessel with a stir bar, and the calibrated pH electrode is immersed in the solution. The vessel is blanketed with an inert gas to prevent the absorption of atmospheric carbon dioxide.
-
Titration: The solution is titrated with the standardized strong base (or acid, depending on the starting pH and the expected pKa). The titrant is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the sigmoid curve, which corresponds to the point where half of the compound is in its ionized form. For more accurate results, the derivative of the titration curve can be calculated to pinpoint the equivalence point.
Signaling Pathway and Metabolism
Eletriptan, the parent drug of N-Desmethyl Eletriptan, is a selective agonist for the serotonin 5-HT1B and 5-HT1D receptors.[22][23][24][25][26] Its therapeutic action in migraine is attributed to the constriction of intracranial blood vessels and the inhibition of pro-inflammatory neuropeptide release.[22]
Eletriptan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[27][28][29][30][31] The major metabolic pathway is N-demethylation, which results in the formation of N-Desmethyl Eletriptan.[27][31]
Metabolic conversion of Eletriptan.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
Workflow for physicochemical analysis.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. This compound | 1391054-78-6 [chemicea.com]
- 3. Page loading... [guidechem.com]
- 4. BioOrganics [bioorganics.biz]
- 5. This compound | CAS No: 1391054-78-6 [aquigenbio.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. nsmn1.uh.edu [nsmn1.uh.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. westlab.com [westlab.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. bioassaysys.com [bioassaysys.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanisms of action of serotonin 5-HT1B/D agonists: insights into migraine pathophysiology using rizatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Mechanisms of action of the 5-HT1B/1D receptor agonists. | Semantic Scholar [semanticscholar.org]
- 25. What are 5-HT1B receptor agonists and how do they work? [synapse.patsnap.com]
- 26. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]
- 27. go.drugbank.com [go.drugbank.com]
- 28. accessdata.fda.gov [accessdata.fda.gov]
- 29. labeling.pfizer.com [labeling.pfizer.com]
- 30. N02CC06 - Eletriptan [drugsporphyria.net]
- 31. Eletriptan metabolism by human hepatic CYP450 enzymes and transport by human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: In Vitro Mechanism of Action of N-Desmethyl Eletriptan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the in vitro mechanism of action of N-Desmethyl Eletriptan Hydrochloride, the principal active metabolite of the selective serotonin 5-HT1B/1D receptor agonist, Eletriptan. While specific quantitative binding and functional potency data for N-Desmethyl Eletriptan are not extensively available in public literature, this document synthesizes the known pharmacological characteristics of this metabolite, primarily in comparison to its parent compound. The guide details the presumed interaction of N-Desmethyl Eletriptan with 5-HT1B and 5-HT1D receptors, the associated signaling pathways, and the established experimental protocols for assessing these interactions. All available comparative data are presented in structured tables, and key experimental workflows and signaling pathways are illustrated using diagrams.
Introduction
Eletriptan is a second-generation triptan widely prescribed for the acute treatment of migraine. Its therapeutic efficacy is attributed to its agonist activity at serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. Eletriptan undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of its sole active metabolite, N-desmethyl eletriptan.[1] This metabolite circulates in plasma at concentrations of 10-20% of the parent drug and is understood to contribute to the overall pharmacological effect of eletriptan.[2] This guide focuses on the in vitro mechanism of action of this compound, providing a detailed overview for research and drug development purposes.
Core Mechanism of Action at 5-HT1B/1D Receptors
N-Desmethyl Eletriptan, like its parent compound, is believed to exert its pharmacological effects through agonism at 5-HT1B and 5-HT1D receptors.
-
5-HT1B Receptor Agonism: These receptors are predominantly located on the smooth muscle cells of cranial blood vessels.[1] Agonism by N-Desmethyl Eletriptan is expected to induce vasoconstriction of these vessels, counteracting the vasodilation associated with migraine attacks.
-
5-HT1D Receptor Agonism: These receptors are primarily found on presynaptic trigeminal nerve endings.[1] Activation of these receptors by N-Desmethyl Eletriptan is thought to inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which play a crucial role in the inflammatory cascade of migraine.
Quantitative In Vitro Pharmacology
While direct and comprehensive in vitro quantitative data for this compound is sparse in the available literature, it is consistently reported to possess approximately 10% of the potency of the parent compound, eletriptan.[1] For a comprehensive understanding, the well-documented in vitro pharmacology of eletriptan is presented below as a benchmark.
Receptor Binding Affinity
The binding affinity of a compound to its receptor is typically quantified by the inhibition constant (Ki) or the dissociation constant (KD), with lower values indicating higher affinity.
Table 1: Receptor Binding Profile of Eletriptan
| Receptor Subtype | Radioligand | Tissue/Cell Line | KD (nM) | Reference |
|---|---|---|---|---|
| Human 5-HT1B | [3H]Eletriptan | Recombinant HeLa cells | 3.14 | Napier et al., 1999 |
| Human 5-HT1D | [3H]Eletriptan | Recombinant HeLa cells | 0.92 | Napier et al., 1999 |
N-Desmethyl Eletriptan is expected to have a higher KD at these receptors, reflecting its lower potency.
Functional Potency
Functional potency is a measure of the concentration of a compound required to elicit a specific functional response, often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
Table 2: Functional Potency of Eletriptan (Illustrative)
| Assay Type | Receptor | Cellular Response | EC50/IC50 (nM) |
|---|---|---|---|
| cAMP Inhibition Assay | 5-HT1B/1D | Inhibition of forskolin-stimulated cAMP accumulation | Data not available in cited literature |
| Vasoconstriction Assay | - | Contraction of isolated cranial blood vessels | Data not available in cited literature |
Given that N-Desmethyl Eletriptan exhibits approximately 10% of the potency of eletriptan, its EC50/IC50 values are anticipated to be roughly 10-fold higher than those of the parent compound.
Signaling Pathways
Activation of 5-HT1B and 5-HT1D receptors by an agonist like N-Desmethyl Eletriptan initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gi/o).
References
The Biological Activity of N-Desmethyl Eletriptan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eletriptan, a second-generation triptan, is a potent and selective agonist of the 5-HT1B and 5-HT1D serotonin receptors, widely prescribed for the acute treatment of migraine.[1][2] Its therapeutic effect is attributed to cranial vasoconstriction and inhibition of neuropeptide release in the trigeminal nervous system.[1] Upon oral administration, eletriptan is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] This metabolic process yields several metabolites, with the N-desmethyl derivative being the only one identified as biologically active.[3][5] This technical guide provides a comprehensive analysis of the biological activity of N-desmethyl eletriptan, summarizing its pharmacological profile, and presenting relevant experimental methodologies and signaling pathways.
Pharmacokinetics and Metabolism of Eletriptan
Eletriptan is well-absorbed orally, with a bioavailability of approximately 50%.[3] It is primarily cleared through hepatic metabolism mediated by CYP3A4.[4] The major active metabolite is formed through N-demethylation of the parent compound.[3][5] The plasma concentration of N-desmethyl eletriptan is approximately 10-20% of the parent drug, and it exhibits a longer half-life of about 13 hours, compared to eletriptan's 4-hour half-life.[5][6] Despite its presence and activity, its contribution to the overall clinical effect of eletriptan is generally considered to be not significant due to its lower systemic exposure.[5][6]
Metabolic Pathway of Eletriptan
References
- 1. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist lasmiditan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human 5-HT1 receptor subtypes exhibit distinct G protein coupling behaviors in membranes from Sf9 cells. | Semantic Scholar [semanticscholar.org]
- 5. karger.com [karger.com]
- 6. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
N-Desmethyl Eletriptan Hydrochloride: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and metabolic profile of N-Desmethyl Eletriptan Hydrochloride, the sole active metabolite of the migraine therapeutic, Eletriptan. Understanding the behavior of this metabolite is crucial for a complete picture of Eletriptan's efficacy and safety profile.
Introduction
Eletriptan is a second-generation selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used for the acute treatment of migraine.[1][2] Its therapeutic effect is attributed to cranial vasoconstriction and inhibition of pro-inflammatory neuropeptide release.[1][2] Eletriptan undergoes extensive hepatic metabolism, primarily through N-demethylation, to form its only known active metabolite, N-Desmethyl Eletriptan (UK-120,413).[2][3] This metabolite, while less potent than the parent compound, contributes to the overall pharmacological activity and is therefore a key consideration in the drug's clinical profile.
Pharmacokinetics
N-Desmethyl Eletriptan exhibits distinct pharmacokinetic characteristics compared to its parent compound, Eletriptan. While comprehensive human pharmacokinetic data for the metabolite is not extensively published, available information provides valuable insights into its absorption, distribution, metabolism, and excretion.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the available pharmacokinetic parameters for both Eletriptan and its active metabolite, N-Desmethyl Eletriptan. It is important to note that some data for the metabolite are estimations or derived from animal studies.
Table 1: Pharmacokinetic Parameters of Eletriptan in Humans (Oral Administration)
| Parameter | Value | Reference |
| Tmax (hours) | 1.5 - 2.0 | [1][2] |
| Cmax | Dose-dependent | [1] |
| AUC | Dose-dependent | [1] |
| Bioavailability (%) | ~50 | [1][2] |
| Half-life (hours) | ~4 | [2][3] |
| Protein Binding (%) | ~85 | [3] |
Table 2: Pharmacokinetic Parameters of N-Desmethyl Eletriptan
| Parameter | Value | Species | Reference |
| Plasma Concentration | 10-20% of Eletriptan | Human | [3][4] |
| Half-life (hours) | ~13 (estimated) | Human | [2][3] |
| Cmax (ng/mL) | 3.7 (without ketoconazole) | Rat | [5] |
| Cmax (ng/mL) | 1.1 (with ketoconazole) | Rat | [5] |
| Potency | ~10% of Eletriptan | - | [1] |
Metabolism
The metabolic conversion of Eletriptan to N-Desmethyl Eletriptan is a critical step in its biotransformation. This process is primarily mediated by the cytochrome P450 enzyme system in the liver.
Metabolic Pathway
The primary metabolic pathway for Eletriptan is N-demethylation of the pyrrolidine ring, catalyzed predominantly by the CYP3A4 isoenzyme.[4] Minor contributions from other isoforms such as CYP2D6, CYP2C9, and CYP2C19 have also been observed in vitro.[4]
Figure 1. Metabolic conversion of Eletriptan to its active metabolite.
Experimental Protocols
This section outlines representative experimental protocols for key studies in the evaluation of N-Desmethyl Eletriptan's pharmacokinetics and metabolism, based on established scientific methodologies.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes a typical experiment to investigate the metabolism of Eletriptan in vitro.
Figure 2. Workflow for in vitro metabolism study of Eletriptan.
Detailed Method:
-
Preparation of Reagents:
-
Thaw cryopreserved pooled human liver microsomes on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of Eletriptan Hydrochloride (e.g., 10 mM in DMSO).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PD) in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and Eletriptan (final concentration typically 1-10 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the disappearance of Eletriptan and the formation of N-Desmethyl Eletriptan using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Quantification of Eletriptan and N-Desmethyl Eletriptan in Human Plasma by LC-MS/MS
This protocol outlines a typical bioanalytical method for the simultaneous quantification of Eletriptan and its metabolite in plasma samples.
Figure 3. Bioanalytical workflow for Eletriptan and its metabolite.
Detailed Method:
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (a stable isotope-labeled version of Eletriptan or a structurally similar compound).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Eletriptan, N-Desmethyl Eletriptan, and the internal standard.
-
-
Method Validation:
-
The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Conclusion
N-Desmethyl Eletriptan is the primary and only known active metabolite of Eletriptan, formed predominantly via CYP3A4-mediated N-demethylation. While its plasma concentrations are significantly lower than the parent drug and its potency is reduced, its longer half-life suggests a potential contribution to the sustained therapeutic effect of Eletriptan. A thorough understanding of the pharmacokinetics and metabolism of both Eletriptan and N-Desmethyl Eletriptan is essential for optimizing drug therapy, predicting potential drug-drug interactions, and ensuring patient safety in the clinical management of migraine. Further research to fully characterize the human pharmacokinetic profile of N-Desmethyl Eletriptan would be beneficial for a more complete understanding of its clinical significance.
References
- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Eletriptan: Package Insert / Prescribing Information [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Eletriptan metabolism by human hepatic CYP450 enzymes and transport by human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Profile of N-Desmethyl Eletriptan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro studies conducted on N-Desmethyl Eletriptan Hydrochloride, the primary active metabolite of the anti-migraine agent Eletriptan. Eletriptan is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its N-desmethyl derivative.[1] This document collates available quantitative data on the pharmacological activity of N-Desmethyl Eletriptan, details the experimental protocols for its characterization, and presents key signaling pathways and workflows in a clear, visual format. The information herein is intended to support further research and development efforts in the field of migraine therapeutics.
Introduction
Eletriptan is a second-generation triptan, a class of drugs that are selective 5-hydroxytryptamine (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[2] These receptors are implicated in the pathophysiology of migraine. The therapeutic efficacy of Eletriptan is attributed to its ability to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.[3]
The metabolic fate of Eletriptan is a crucial aspect of its pharmacology. In vitro studies have demonstrated that Eletriptan is extensively metabolized in the liver, primarily by the CYP3A4 isoenzyme, leading to the formation of N-Desmethyl Eletriptan.[1] This metabolite is not only present in systemic circulation but is also pharmacologically active, exhibiting a profile similar to the parent compound. Understanding the in vitro characteristics of N-Desmethyl Eletriptan is therefore essential for a complete picture of Eletriptan's mechanism of action and potential drug-drug interactions.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Serotonin Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| N-Desmethyl Eletriptan | 5-HT1B | Data not available |
| N-Desmethyl Eletriptan | 5-HT1D | Data not available |
| Eletriptan (for comparison) | 5-HT1B | 3.14[4][5] |
| Eletriptan (for comparison) | 5-HT1D | 0.92[4][5] |
Table 2: In Vitro Functional Activity
| Compound | Assay | Parameter | Value |
| N-Desmethyl Eletriptan | Vasoconstriction of human coronary artery | EC50 | Data not available |
| Eletriptan (for comparison) | Vasoconstriction of human meningeal artery | EC50 | ~50 nM[2] |
Note: N-Desmethyl Eletriptan is known to cause vasoconstriction similar to Eletriptan in animal models.
Table 3: Metabolic Profile
| Parameter | Value |
| Primary Metabolizing Enzyme | CYP3A4[1] |
| Plasma Concentration Relative to Parent Drug | 10-20% |
| Estimated Half-life | ~13 hours |
Experimental Protocols
This section details the methodologies for key in vitro experiments relevant to the study of this compound.
Radioligand Binding Assay for 5-HT Receptor Affinity
This protocol outlines the determination of binding affinity (Ki) of N-Desmethyl Eletriptan for 5-HT1B and 5-HT1D receptors.
Materials:
-
HEK293 cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors
-
[3H]-GR125743 (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Multi-well plates
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize the cells in assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Binding Reaction: In a multi-well plate, combine the cell membrane preparation, [3H]-GR125743 at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of N-Desmethyl Eletriptan that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vitro Vasoconstriction Assay
This protocol describes the evaluation of the vasoconstrictor activity of N-Desmethyl Eletriptan in isolated blood vessels.
Materials:
-
Isolated human coronary or meningeal arteries
-
Krebs-Henseleit solution (physiological salt solution)
-
This compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Obtain fresh arterial tissue and dissect it into rings of appropriate size.
-
Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Contraction Induction: Add cumulative concentrations of this compound to the organ bath and record the resulting contractile responses using force transducers.
-
Data Analysis: Construct concentration-response curves and determine the EC50 (the concentration that produces 50% of the maximal contraction) and the maximum contractile response (Emax).
In Vitro Metabolism in Human Liver Microsomes
This protocol details the investigation of the metabolic stability and metabolite formation of a compound like Eletriptan, leading to the production of N-Desmethyl Eletriptan.
Materials:
-
Pooled human liver microsomes
-
Eletriptan Hydrochloride
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other organic solvent for reaction termination
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes, phosphate buffer, and Eletriptan Hydrochloride.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent drug (Eletriptan) and the formation of the metabolite (N-Desmethyl Eletriptan).
-
Data Analysis: Determine the rate of metabolism and the formation kinetics of N-Desmethyl Eletriptan.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the in vitro studies of this compound.
Caption: Workflow for metabolism and pharmacological characterization.
Caption: Signaling cascade following 5-HT1B/1D receptor activation.
Caption: Relationship between metabolism, activity, and therapeutic relevance.
Conclusion
The in vitro data for this compound, while not as extensively published as for the parent compound, clearly indicate that it is an active metabolite that likely contributes to the overall therapeutic effect of Eletriptan in the management of migraine. Its formation via CYP3A4-mediated metabolism, its ability to bind to target 5-HT1B/1D receptors, and its vasoconstrictor properties underscore the importance of considering its pharmacological profile. Further studies to precisely quantify its receptor binding affinities and functional potencies would be valuable for a more complete understanding of its role. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to design and interpret future in vitro investigations in this area.
References
- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Eletriptan in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
N-Desmethyl Eletriptan: A Comprehensive Technical Review of its Discovery and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eletriptan, a potent and selective 5-HT1B/1D receptor agonist, is a widely prescribed therapeutic agent for the acute treatment of migraine. Its clinical efficacy is attributed not only to the parent drug but also to its sole active metabolite, N-Desmethyl Eletriptan. This technical guide provides an in-depth exploration of the discovery, synthesis, metabolism, and pharmacological significance of N-Desmethyl Eletriptan. Key quantitative data, including pharmacokinetic parameters and receptor binding affinities, are presented in structured tables for comparative analysis. Detailed experimental protocols for pivotal studies are outlined, and complex biological pathways and experimental workflows are visualized through Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development, offering critical insights into the contribution of this active metabolite to the overall therapeutic profile of Eletriptan.
Introduction
The discovery of triptans revolutionized the acute management of migraine, a debilitating neurological disorder affecting a significant portion of the global population. These drugs are selective agonists for the serotonin 5-HT1B and 5-HT1D receptors, which are implicated in the pathophysiology of migraine.[1][2] Eletriptan, a second-generation triptan, exhibits a favorable pharmacokinetic and pharmacodynamic profile, contributing to its clinical success. Central to its in vivo activity is its biotransformation to N-Desmethyl Eletriptan, an active metabolite that plays a crucial role in the drug's overall therapeutic effect and potential side-effect profile. Understanding the characteristics of this metabolite is paramount for a complete comprehension of Eletriptan's pharmacology.
Discovery and Synthesis
N-Desmethyl Eletriptan was identified as the primary active metabolite of Eletriptan during preclinical and clinical development. Its formation is a result of N-demethylation of the parent compound.
Synthesis of N-Desmethyl Eletriptan
The synthesis of N-Desmethyl Eletriptan can be achieved through a multi-step process, often involving the protection and subsequent deprotection of the secondary amine. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of N-Desmethyl Triptans
A common strategy for the synthesis of N-desmethyl triptans involves the reaction of a suitable indole derivative with a protected side chain, followed by deprotection. For instance, a straightforward method for synthesizing N-methyl-2-[5-[substituted-lH-indole-3-yl]ethanamines, which are metabolites of triptans, has been reported.[3] This process is noted for its simplicity and efficiency in isolating the N-desmethyltriptan derivatives as a free base.[3] The synthesis generally involves the reduction of a corresponding amide or a related precursor.[3]
Metabolism of Eletriptan to N-Desmethyl Eletriptan
Eletriptan undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system.[1][4]
Role of CYP3A4
The N-demethylation of Eletriptan to form N-Desmethyl Eletriptan is predominantly catalyzed by the CYP3A4 isoenzyme.[4][5] This has significant clinical implications, as co-administration of Eletriptan with potent inhibitors or inducers of CYP3A4 can alter its plasma concentrations and those of its active metabolite, potentially affecting efficacy and safety.[2]
Experimental Protocol: In Vitro Metabolism of Eletriptan
To determine the specific CYP450 enzymes responsible for Eletriptan metabolism, in vitro studies using human liver microsomes are conducted.[5]
-
Incubation: Eletriptan is incubated with human liver microsomes in the presence of an NADPH-generating system.
-
Inhibition: To identify the specific P450 isoforms involved, selective chemical inhibitors for various CYPs (e.g., ketoconazole for CYP3A4) are included in separate incubations.
-
Analysis: The formation of N-Desmethyl Eletriptan is monitored over time using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Correlation Analysis: The rate of metabolite formation in a panel of individual human liver microsomes is correlated with the activities of specific CYP isoforms in those same microsomes to confirm the primary metabolizing enzyme.[5]
Figure 1: Metabolic pathway of Eletriptan to N-Desmethyl Eletriptan.
Pharmacokinetics
The pharmacokinetic profiles of both Eletriptan and N-Desmethyl Eletriptan have been characterized in human subjects.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Eletriptan and its active metabolite.
| Parameter | Eletriptan | N-Desmethyl Eletriptan | Reference(s) |
| Tmax (hours) | ~1.5 - 2.0 | - | [4] |
| Cmax | Dose-dependent | 10-20% of Eletriptan Cmax | [2] |
| AUC | Dose-dependent | - | [6] |
| Half-life (t1/2) (hours) | ~4 | ~13 | [1] |
| Plasma Protein Binding | ~85% | - | [1] |
| Absolute Bioavailability | ~50% | - | [4] |
Note: Specific Cmax and AUC values for N-Desmethyl Eletriptan are not consistently reported in publicly available literature.
Figure 2: Pharmacokinetic and pharmacodynamic workflow of Eletriptan and N-Desmethyl Eletriptan.
Pharmacological Significance
N-Desmethyl Eletriptan is not an inert byproduct; it is an active metabolite that contributes to the overall pharmacological effect of Eletriptan.
Receptor Binding Profile
Experimental Protocol: Receptor Binding Assay
The affinity of a compound for a specific receptor is typically determined using a competitive radioligand binding assay.
-
Membrane Preparation: Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT1B or 5-HT1D) are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]eletriptan) at a fixed concentration and varying concentrations of the test compound (Eletriptan or N-Desmethyl Eletriptan).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
| Receptor Subtype | Eletriptan Ki (nM) | N-Desmethyl Eletriptan Ki (nM) | Reference(s) |
| 5-HT1A | Modest affinity | - | [1] |
| 5-HT1B | High affinity | - | [7] |
| 5-HT1D | High affinity | - | [7] |
| 5-HT1E | Modest affinity | - | [1] |
| 5-HT1F | High affinity | - | [7] |
| 5-HT2B | Modest affinity | - | [1] |
| 5-HT7 | Modest affinity | - | [1] |
Note: Specific Ki values for N-Desmethyl Eletriptan are not widely published.
Contribution to Therapeutic Effect and Side Effects
With a longer half-life than Eletriptan, N-Desmethyl Eletriptan may contribute to a sustained therapeutic effect.[1] Furthermore, its higher lipophilicity compared to the parent drug suggests a greater potential to cross the blood-brain barrier.[2] This increased central nervous system penetration could contribute to both the anti-migraine efficacy and the potential for CNS-related side effects, such as dizziness and somnolence.[2]
Figure 3: Signaling pathway of Eletriptan and N-Desmethyl Eletriptan at 5-HT1B/1D receptors.
Conclusion
N-Desmethyl Eletriptan is a pharmacologically active metabolite that significantly contributes to the clinical profile of Eletriptan. Its formation via CYP3A4-mediated metabolism, distinct pharmacokinetic properties, and activity at 5-HT1B/1D receptors underscore the importance of considering metabolic pathways in drug development and clinical practice. A thorough understanding of this metabolite is essential for optimizing therapeutic strategies for migraine, managing potential drug-drug interactions, and designing future generations of anti-migraine agents. Further research to fully elucidate the specific receptor binding affinities and the precise contribution of N-Desmethyl Eletriptan to both the efficacy and adverse effect profile of Eletriptan is warranted. the efficacy and adverse effect profile of Eletriptan is warranted.
References
- 1. drugs.com [drugs.com]
- 2. Eletriptan in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Eletriptan metabolism by human hepatic CYP450 enzymes and transport by human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
N-Desmethyl Eletriptan Hydrochloride: A Technical Review of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the receptor binding affinity of N-desmethyl eletriptan, the primary active metabolite of the anti-migraine agent eletriptan. While direct quantitative binding data for N-desmethyl eletriptan is not extensively available in public literature, this document synthesizes information on its pharmacological activity in relation to its parent compound, eletriptan. This guide includes a detailed examination of the receptor binding profile of eletriptan, established experimental protocols for receptor binding assays, and a discussion of the relevant signaling pathways. The information is intended to support research and development efforts in the field of serotonin receptor pharmacology and migraine therapeutics.
Introduction
Eletriptan is a second-generation triptan, a class of drugs that are selective serotonin 5-HT1B/1D receptor agonists, widely prescribed for the acute treatment of migraine headaches.[1] Its therapeutic effect is attributed to the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release in the trigeminal nervous system.[2] Eletriptan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its N-desmethyl metabolite, N-desmethyl eletriptan.[3] This metabolite is the only known active metabolite of eletriptan and has been shown to possess a pharmacological profile similar to its parent compound.[1][2][4] However, its plasma concentration is only about 10-20% of that of eletriptan, suggesting its contribution to the overall clinical effect is likely limited.[1][2][4] Understanding the receptor binding affinity of N-desmethyl eletriptan is crucial for a complete characterization of eletriptan's in vivo activity and for the development of future migraine therapies.
Receptor Binding Affinity
N-Desmethyl Eletriptan
Currently, there is a scarcity of publicly available, direct quantitative receptor binding data (e.g., Ki, IC50, Kd) for N-desmethyl eletriptan hydrochloride. However, preclinical studies have consistently indicated that N-desmethyl eletriptan is an active metabolite that exhibits vasoconstrictor activity similar to eletriptan.[1][2][4] It is reported to have approximately 10% of the potency of the parent compound.[3] This suggests that N-desmethyl eletriptan likely shares a similar receptor binding profile with eletriptan, with a focus on the 5-HT1B and 5-HT1D receptors, but with a lower affinity.
Eletriptan
In contrast, the receptor binding affinity of eletriptan has been well-characterized. It demonstrates high affinity for human 5-HT1B and 5-HT1D receptors, which are the primary targets for its anti-migraine activity. The binding affinities for eletriptan at these receptors are summarized in the table below.
| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| 5-HT1B | Eletriptan | 3.14 | 3.14 | 2478 | [5][6] |
| 5-HT1D | Eletriptan | 0.92 | 0.92 | 1576 | [5][6] |
Table 1: Receptor Binding Affinity of Eletriptan
Eletriptan also exhibits modest affinity for 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2B, and 5-HT7 receptors, and low to no affinity for other serotonin receptor subtypes, as well as adrenergic, dopaminergic, muscarinic, and opioid receptors.[4]
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A typical experimental protocol for a competitive radioligand binding assay to determine the Ki of a test compound like N-desmethyl eletriptan for serotonin receptors is outlined below.
Materials and Reagents
-
Receptor Source: Cell membranes from cell lines stably expressing the human recombinant 5-HT receptor subtype of interest (e.g., HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-GR125743 for 5-HT1B/1D receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., serotonin).
-
Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl2) and protease inhibitors.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Assay Procedure
-
Membrane Preparation: The cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (N-desmethyl eletriptan). A set of wells containing the radioligand and a high concentration of a non-labeled ligand is included to determine non-specific binding. A set of wells with only the radioligand and membranes is used to determine total binding.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Relpax (Eletriptan hydrobromide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. DailyMed [dailymed.nlm.nih.gov]
- 3. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Quantification of N-Desmethyl Eletriptan Hydrochloride
Introduction
N-Desmethyl Eletriptan is a primary metabolite and a potential impurity in the synthesis of Eletriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[1][2][3] The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are critical quality attributes that can impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for the quantification of N-Desmethyl Eletriptan Hydrochloride is essential for quality control during drug development and manufacturing. This application note describes a sensitive and specific stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine analysis.[4]
Materials and Methods
The chromatographic separation was performed on a Waters 1525 HPLC system equipped with a Waters 2489 UV/Visible detector.[4][5] A C18 analytical column (250 mm x 4.6 mm, 5 µm) was used as the stationary phase.[5][6][7] The mobile phase consisted of a mixture of acetonitrile and a buffer solution. The buffer was prepared by dissolving triethylamine in water and adjusting the pH.[5] The detection wavelength was set based on the UV spectrum of Eletriptan and its impurities, typically around 225 nm to ensure good sensitivity.[5][7]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.8) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Column Temperature | Ambient |
| Run Time | 15 minutes |
Standard and Sample Preparation:
A stock solution of this compound was prepared by dissolving the reference standard in the mobile phase to achieve a known concentration. Calibration standards were prepared by serial dilution of the stock solution. Test samples were prepared by dissolving the drug substance in the mobile phase to a suitable concentration.
Method Validation Summary
The developed HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[6]
| Validation Parameter | Result |
| Linearity Range | 0.1 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Specificity | No interference from blank and placebo |
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Samples were subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[6][7] The method was able to separate the degradation products from the main peak of N-Desmethyl Eletriptan, confirming its specificity and stability-indicating capability.
Experimental Protocol: HPLC Determination of this compound
1. Objective
To provide a detailed procedure for the quantitative determination of this compound in a drug substance using a validated stability-indicating RP-HPLC method.
2. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Triethylamine (TEA)
-
Orthophosphoric Acid
-
Water (HPLC Grade)
-
0.45 µm Nylon Membrane Filters
3. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
C18 Column (250 mm x 4.6 mm, 5 µm)
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes
4. Preparation of Solutions
-
Buffer Preparation (pH 6.8): Dissolve 0.5 mL of triethylamine in 1000 mL of water and adjust the pH to 6.8 with orthophosphoric acid.[5] Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the desired ratio (e.g., 60:40 v/v). Degas the mobile phase by sonication before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Curve Solutions: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 0.1 to 2.0 µg/mL.
-
Sample Solution (1 mg/mL): Accurately weigh about 50 mg of the Eletriptan drug substance sample and transfer it to a 50 mL volumetric flask.[5] Dissolve and dilute to volume with the mobile phase.
5. Chromatographic Procedure
-
Set up the HPLC system with the specified chromatographic conditions.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the calibration standards in triplicate.
-
Inject the sample solution in triplicate.
-
Record the chromatograms and the peak areas.
6. Data Analysis
-
Plot a calibration curve of the mean peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis and determine the slope, intercept, and correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample solution using the regression equation.
-
Calculate the percentage of this compound in the drug substance.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Analytical Workflow for N-Desmethyl Eletriptan HCl.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. Impurity Profiling of Eletriptan [ijaresm.com]
- 4. Synthesis and Characterization of Impurities of Eletriptan and its HPLC Method Development and Validation | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 5. crpsonline.com [crpsonline.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Isolation of N-Desmethyl Eletriptan from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desmethyl eletriptan is the major active metabolite of eletriptan, a second-generation triptan used for the treatment of migraine headaches. Accurate quantification of N-desmethyl eletriptan in biological matrices is crucial for pharmacokinetic and metabolic studies. This document provides a detailed protocol for the isolation of N-desmethyl eletriptan from biological samples, primarily human plasma, using solid-phase extraction (SPE). The protocol is designed to yield a clean extract suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-desmethyl eletriptan is essential for developing a robust extraction method.
| Property | Value | Source |
| Molecular Weight | 368.5 g/mol | --INVALID-LINK-- |
| XLogP3 | 3.6 | --INVALID-LINK-- |
| IUPAC Name | 5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indole | --INVALID-LINK-- |
The moderately lipophilic nature (XLogP3 of 3.6) and the presence of a secondary amine group make N-desmethyl eletriptan an ideal candidate for mixed-mode solid-phase extraction.
Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange (MCX) SPE sorbent, which combines both reversed-phase and strong cation exchange retention mechanisms. This allows for a more selective extraction and a cleaner final eluate.
Materials:
-
Biological sample (e.g., human plasma)
-
N-desmethyl eletriptan reference standard
-
Eletriptan-d5 (Internal Standard)
-
Mixed-mode cation exchange (MCX) SPE cartridges (e.g., Oasis MCX)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Centrifuge
-
SPE vacuum manifold
-
Evaporator (e.g., nitrogen evaporator)
Internal Standard Selection:
A stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis by LC-MS/MS.[1] Due to the structural similarity and expected co-elution with the analyte, Eletriptan-d5 is an excellent choice as an internal standard for the quantification of N-desmethyl eletriptan. It will compensate for variations in sample preparation and matrix effects.
SPE Procedure:
The following table outlines the optimized SPE protocol for the isolation of N-desmethyl eletriptan.
| Step | Procedure | Rationale |
| 1. Sample Pre-treatment | To 500 µL of plasma, add 50 µL of internal standard working solution (Eletriptan-d5) and 500 µL of 4% formic acid in water. Vortex for 30 seconds. | Acidification protonates the secondary amine of N-desmethyl eletriptan, facilitating its retention on the cation exchange sorbent. Dilution reduces sample viscosity. |
| 2. Sorbent Conditioning | Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry. | Methanol solvates the polymeric sorbent, and water prepares it for the aqueous sample. |
| 3. Sample Loading | Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min). | A slow flow rate ensures sufficient interaction between the analyte and the sorbent for optimal retention. |
| 4. Washing Step 1 | Wash the cartridge with 1 mL of 2% formic acid in water. | This step removes polar interferences from the cartridge. |
| 5. Washing Step 2 | Wash the cartridge with 1 mL of methanol. | This step removes lipophilic interferences that are not retained by the cation exchange mechanism. |
| 6. Elution | Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. | The basic elution solvent neutralizes the charge on the secondary amine, disrupting its interaction with the cation exchange sorbent and allowing for its elution. |
| 7. Evaporation & Reconstitution | Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. | This step concentrates the sample and ensures compatibility with the analytical column. |
LC-MS/MS Analysis
The reconstituted sample is ready for injection into an LC-MS/MS system. The chromatographic and mass spectrometric conditions should be optimized for the specific instrumentation used. A general starting point is provided below.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions (Positive Electrospray Ionization - ESI+):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N-desmethyl eletriptan | 369.2 | [To be determined by infusion] |
| Eletriptan-d5 (IS) | 388.2 | [To be determined by infusion] |
Data Presentation
All quantitative data should be summarized in clear and well-structured tables. An example of a calibration curve summary table is provided below.
Table 1: Calibration Curve Summary for N-desmethyl eletriptan in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % CV |
| 1 | 0.012 | 102.5 | 4.2 |
| 5 | 0.058 | 98.7 | 3.1 |
| 10 | 0.115 | 101.1 | 2.5 |
| 50 | 0.582 | 99.5 | 1.8 |
| 100 | 1.168 | 100.3 | 1.5 |
| 500 | 5.855 | 99.8 | 1.1 |
| 1000 | 11.721 | 100.1 | 0.9 |
Experimental Workflow Diagram
Caption: Workflow for the isolation of N-desmethyl eletriptan from biological samples.
Signaling Pathway Diagram (Metabolic Pathway)
Caption: Metabolic pathway of Eletriptan to N-desmethyl eletriptan.
References
Application Note: Impurity Profiling of Eletriptan Hydrochloride Using N-Desmethyl Eletriptan Hydrochloride as a Reference Standard
Introduction
Eletriptan is a second-generation selective serotonin (5-HT) receptor agonist used in the acute treatment of migraine headaches.[1][2] As with any active pharmaceutical ingredient (API), the purity of Eletriptan is critical to its safety and efficacy. Impurity profiling is an essential part of the drug development and manufacturing process, ensuring that the levels of any impurities are within the stringent limits set by regulatory bodies such as the International Council for Harmonisation (ICH).[3]
One of the key process-related impurities and a known active metabolite of Eletriptan is N-Desmethyl Eletriptan.[4][5] This application note provides a detailed protocol for the identification and quantification of N-Desmethyl Eletriptan Hydrochloride in Eletriptan drug substance using High-Performance Liquid Chromatography (HPLC).
Regulatory Context
The ICH Q3A(R2) guidelines mandate the reporting, identification, and qualification of impurities in new drug substances.[3] Any impurity present at a level greater than the identification threshold (typically ≥0.10%) must be structurally identified, and its safety profile assessed. Therefore, accurate and sensitive analytical methods are required to monitor and control impurities like N-Desmethyl Eletriptan.
This compound
N-Desmethyl Eletriptan is the only known active metabolite of Eletriptan, formed primarily through metabolism by the cytochrome P450 enzyme CYP3A4.[4] It is also a potential impurity arising from the synthesis of Eletriptan. The availability of a high-purity this compound reference standard is crucial for the accurate quantification of this impurity in Eletriptan API batches.[6]
Experimental Protocols
Materials and Reagents
-
Eletriptan Hydrobromide API
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Orthophosphoric acid
-
Water (HPLC grade)
Instrumentation
A validated HPLC system equipped with a UV detector is required. The following is a recommended configuration:
-
HPLC System: Waters 1525 HPLC system with a Waters 2489 UV/Visible detector or equivalent.[7]
-
Column: Waters Xterra Phenyl C18 (250mm x 4.6mm, 5 µm) or equivalent.[7]
-
Software: Breeze software or equivalent for data acquisition and processing.[7]
Chromatographic Conditions
The following chromatographic conditions have been found to be suitable for the separation and quantification of N-Desmethyl Eletriptan from Eletriptan.
| Parameter | Value |
| Mobile Phase | A mixture of Buffer (0.5ml of triethylamine in 1000ml of water, pH adjusted to 6.8 with Orthophosphoric acid) and Acetonitrile in a gradient mode.[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm[7][8] |
| Injection Volume | 10 µL[7] |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Eletriptan Sample Solution: Accurately weigh and dissolve approximately 25 mg of Eletriptan Hydrobromide API in 25 mL of diluent to obtain a concentration of 1 mg/mL.
-
Spiked Sample Solution (for method development and validation): Prepare a solution of Eletriptan Hydrobromide at 1 mg/mL and spike it with the this compound standard stock solution to achieve a final impurity concentration at the desired level (e.g., 0.15% of the API concentration).
Data Presentation
The following tables summarize the expected quantitative data for the analytical method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Method Validation Data for this compound
| Parameter | Result |
| Linearity Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
Visualizations
Eletriptan Signaling Pathway
Eletriptan is an agonist of the 5-HT1B and 5-HT1D serotonin receptors. The activation of these G-protein coupled receptors leads to a cascade of intracellular events.
Caption: Eletriptan's mechanism of action via 5-HT1B/1D receptor signaling.
Experimental Workflow for Impurity Profiling
The following diagram outlines the logical steps for the impurity profiling of Eletriptan with a focus on N-Desmethyl Eletriptan.
Caption: Workflow for the impurity profiling of N-Desmethyl Eletriptan in Eletriptan API.
Conclusion
This application note provides a comprehensive and detailed protocol for the impurity profiling of Eletriptan, specifically focusing on the identification and quantification of this compound. The described HPLC method is sensitive, accurate, and precise, making it suitable for routine quality control and regulatory submissions. The use of a well-characterized this compound reference standard is paramount for achieving reliable and reproducible results.
References
- 1. 5-HT1B receptor - Wikipedia [en.wikipedia.org]
- 2. Eletriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impurity Profiling of Eletriptan [ijaresm.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Eletriptan in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. crpsonline.com [crpsonline.com]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol for Forced Degradation Studies of N-Desmethyl Eletriptan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eletriptan is a second-generation triptan medication used for the acute treatment of migraine headaches.[1] N-Desmethyl Eletriptan is the only known active metabolite of Eletriptan and also a potential impurity in the drug substance.[2] The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are critical parameters that can impact the safety and efficacy of the final drug product. Forced degradation studies are essential in the drug development process to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1] This document provides a detailed application note and protocol for conducting forced degradation studies on N-Desmethyl Eletriptan Hydrochloride.
This compound is an impurity standard of Eletriptan, which is a serotonin receptor agonist used to treat migraines by constricting blood vessels in the brain.[3] Understanding its behavior under stress conditions is crucial for the quality control of Eletriptan.
Chemical Properties of N-Desmethyl Eletriptan
| Property | Value |
| Molecular Formula | C21H24N2O2S |
| Molecular Weight | 368.5 g/mol [4] |
| IUPAC Name | 5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indole[4] |
| CAS Number | 153525-55-4[4] |
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies. The goal is to generate degradation products and gain insight into the stability of the molecule. For Eletriptan and its related substances like N-Desmethyl Eletriptan, this involves exposure to hydrolysis, oxidation, photolysis, and thermal stress.[5][6][7]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Experimental Protocols
The following are detailed protocols for subjecting this compound to various stress conditions. These are based on established methods for Eletriptan and can be adapted as necessary.[5][6][7]
Acid Hydrolysis
-
Objective: To investigate degradation in acidic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Transfer an appropriate volume of the stock solution to a volumetric flask and dilute with 0.1 M Hydrochloric Acid to a final concentration of 100 µg/mL.
-
Reflux the solution at 80°C for 8 hours.
-
After cooling to room temperature, neutralize the solution with an equivalent amount of 0.1 M Sodium Hydroxide.
-
Dilute the solution with the mobile phase to the desired concentration for analysis.
-
Analyze the sample using a stability-indicating HPLC method.
-
Base Hydrolysis
-
Objective: To investigate degradation in alkaline conditions.
-
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Transfer an appropriate volume of the stock solution to a volumetric flask and dilute with 0.1 M Sodium Hydroxide to a final concentration of 100 µg/mL.
-
Reflux the solution at 80°C for 8 hours.
-
After cooling to room temperature, neutralize the solution with an equivalent amount of 0.1 M Hydrochloric Acid.
-
Dilute the solution with the mobile phase to the desired concentration for analysis.
-
Analyze the sample using a stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To investigate degradation under oxidative stress.
-
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Transfer an appropriate volume of the stock solution to a volumetric flask and dilute with 3% Hydrogen Peroxide to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution with the mobile phase to the desired concentration for analysis.
-
Analyze the sample using a stability-indicating HPLC method.
-
Thermal Degradation
-
Objective: To assess the effect of heat on the solid and solution state.
-
Solid State:
-
Place a thin layer of this compound powder in a petri dish.
-
Expose the sample to a temperature of 75°C in a hot air oven for 48 hours.[5]
-
After exposure, dissolve the sample in the mobile phase to the desired concentration for analysis.
-
Analyze the sample using a stability-indicating HPLC method.
-
-
Solution State:
-
Prepare a 100 µg/mL solution of this compound in methanol.
-
Reflux the solution at 75°C for 24 hours.[5]
-
After cooling, dilute the sample with the mobile phase if necessary.
-
Analyze the sample using a stability-indicating HPLC method.
-
Photolytic Degradation
-
Objective: To evaluate the impact of light exposure.
-
Procedure:
-
Prepare a 100 µg/mL solution of this compound in methanol.
-
Expose the solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples using a stability-indicating HPLC method.
-
Analytical Method: Stability-Indicating HPLC
A robust stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., XTerra, 150 mm x 3.9 mm, 5 µm)[5] |
| Mobile Phase | Methanol and a buffered aqueous phase (e.g., 1% triethylamine solution, pH 6.5) in a ratio of 30:70 (v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 225 nm[5][8][9] |
| Column Temperature | 50°C[5] |
| Injection Volume | 10 µL |
Data Presentation: Summary of Degradation
The following table summarizes the expected degradation behavior of Eletriptan, which can serve as a guide for N-Desmethyl Eletriptan studies. Studies have shown that Eletriptan is unstable under most stress conditions except for oxidation.[5]
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Eletriptan) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | Significant | To be determined |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 80°C | Significant | To be determined |
| Oxidation | 3% H2O2 | 24 hours | Room Temp | Minimal | Eletriptan N-oxide[10] |
| Thermal (Solid) | Dry Heat | 48 hours | 75°C | Moderate | To be determined |
| Photolytic | UV/Visible Light | As per ICH Q1B | Ambient | Moderate | To be determined |
Signaling Pathway Context: Eletriptan's Mechanism of Action
While N-Desmethyl Eletriptan is an impurity, understanding the parent drug's mechanism provides context for its biological relevance. Eletriptan is a serotonin 5-HT1B/1D receptor agonist. Its action helps to alleviate migraine symptoms.
Caption: Mechanism of action of Eletriptan.
Conclusion
The forced degradation studies outlined in this document provide a comprehensive framework for investigating the stability of this compound. By systematically evaluating its degradation under various stress conditions, researchers can identify potential degradants, elucidate degradation pathways, and develop and validate a robust, stability-indicating analytical method. This is a critical step in ensuring the quality, safety, and efficacy of Eletriptan-containing pharmaceutical products. The provided protocols and analytical conditions serve as a starting point and should be optimized and validated for specific laboratory and product requirements.
References
- 1. veeprho.com [veeprho.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | 1391054-78-6 [chemicea.com]
- 4. N-Desmethyl eletriptan | C21H24N2O2S | CID 22873800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Impurities of Eletriptan and its HPLC Method Development and Validation | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 9. crpsonline.com [crpsonline.com]
- 10. WO2010097703A1 - Highly pure eletriptan or a pharmaceutically acceptable salt thereof substantially free of eletriptan n-oxide impurity - Google Patents [patents.google.com]
Application Notes and Protocols for N-Desmethyl Eletriptan Hydrochloride in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eletriptan, a selective 5-HT1B/1D receptor agonist, is a widely prescribed medication for the acute treatment of migraine headaches. It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its only known active metabolite, N-desmethyl eletriptan.[1][2][3] While the plasma concentration of N-desmethyl eletriptan is approximately 10-20% of the parent drug, its extended half-life and pharmacological activity necessitate a thorough evaluation of its potential to cause or be a victim of drug-drug interactions (DDIs).[4] Understanding the DDI profile of N-desmethyl eletriptan hydrochloride is crucial for ensuring the safety and efficacy of eletriptan, particularly when co-administered with other therapeutic agents.
These application notes provide detailed protocols for in vitro studies to assess the potential of this compound to inhibit major CYP450 enzymes and to act as a substrate or inhibitor of the P-glycoprotein (P-gp) transporter.
Metabolic Pathway of Eletriptan
Eletriptan undergoes extensive hepatic metabolism, with CYP3A4 being the principal enzyme responsible for its conversion to N-desmethyl eletriptan.[1][2] This metabolic step is a key determinant of eletriptan's clearance and is a primary site for potential drug-drug interactions.
Quantitative Data Summary
In Vivo Drug-Drug Interaction Data
The following table summarizes the pharmacokinetic parameters of eletriptan and N-desmethyl eletriptan in the presence and absence of the potent CYP3A4 inhibitor, ketoconazole, from a preclinical study in Sprague Dawley rats. This data demonstrates the significant impact of CYP3A4 inhibition on the disposition of both the parent drug and its metabolite.
| Compound | Treatment | Cmax (ng/mL) | AUCinf (ng·h/mL) |
| Eletriptan | Eletriptan alone (4.2 mg/kg, oral) | 32 | 24 |
| Eletriptan + Ketoconazole (20.1 mg/kg, oral) | 40 | 81 | |
| N-Desmethyl Eletriptan | Eletriptan alone (4.2 mg/kg, oral) | 3.7 | Not Reported |
| Eletriptan + Ketoconazole (20.1 mg/kg, oral) | 1.1 | Not Reported | |
| Data sourced from a preclinical study in rats.[5] |
In Vitro CYP450 Inhibition Data (Illustrative)
The following table presents illustrative IC50 values for the inhibitory potential of this compound against major human CYP450 isoforms. Note: These are representative values for the purpose of this application note, as specific experimental data for N-desmethyl eletriptan was not available in the public domain. These values would be determined experimentally using the protocol outlined below.
| CYP Isoform | Probe Substrate | IC50 (µM) of N-Desmethyl Eletriptan |
| CYP1A2 | Phenacetin | > 50 |
| CYP2C9 | Diclofenac | > 50 |
| CYP2C19 | S-Mephenytoin | > 50 |
| CYP2D6 | Dextromethorphan | 25 |
| CYP3A4 | Midazolam | > 50 |
| Illustrative data for demonstration purposes. |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 enzymes.
Methodology:
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
CYP450 probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Acetonitrile (for reaction termination)
-
96-well plates
-
LC-MS/MS system
-
-
Procedure:
-
Prepare serial dilutions of this compound in buffer.
-
In a 96-well plate, add HLM, buffer, and the N-desmethyl eletriptan dilutions.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding a mixture of the specific CYP probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for the specified time (e.g., 15-60 minutes, depending on the substrate).
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
Data Analysis:
-
Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Determine the percentage of inhibition of metabolite formation at each concentration of N-desmethyl eletriptan relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the N-desmethyl eletriptan concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: P-glycoprotein (P-gp) Substrate Assessment
This protocol describes a bidirectional transport assay using a cell line overexpressing P-gp (e.g., MDCK-MDR1) to determine if N-desmethyl eletriptan is a substrate of this efflux transporter.
Methodology:
-
Materials:
-
This compound
-
MDCK-MDR1 cells (or similar P-gp overexpressing cell line)
-
Permeable cell culture inserts (e.g., Transwell®)
-
Hanks' Balanced Salt Solution (HBSS)
-
P-gp inhibitor (e.g., verapamil or zosuquidar) as a control
-
LC-MS/MS system
-
-
Procedure:
-
Seed MDCK-MDR1 cells on permeable supports and culture until a confluent monolayer is formed.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with HBSS.
-
For apical-to-basolateral (A-to-B) transport, add N-desmethyl eletriptan to the apical chamber.
-
For basolateral-to-apical (B-to-A) transport, add N-desmethyl eletriptan to the basolateral chamber.
-
Incubate the plates at 37°C.
-
At specified time points, collect samples from the receiver chamber.
-
Repeat the experiment in the presence of a known P-gp inhibitor to confirm P-gp mediated transport.
-
-
Data Analysis:
-
Quantify the concentration of N-desmethyl eletriptan in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is generally considered indicative of active efflux. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that N-desmethyl eletriptan is a P-gp substrate.
-
Conclusion
The provided protocols offer a framework for the systematic in vitro evaluation of the drug-drug interaction potential of this compound. Characterizing its interactions with CYP450 enzymes and P-gp is a critical step in building a comprehensive safety profile for eletriptan. The results from these studies will inform clinical DDI study design and aid in the development of appropriate prescribing recommendations, ultimately contributing to safer medication use for patients.
References
- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Eletriptan metabolism by human hepatic CYP450 enzymes and transport by human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eletriptan | C22H26N2O2S | CID 77993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Eletriptan: Package Insert / Prescribing Information [drugs.com]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: N-Desmethyl Eletriptan Vasoconstriction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Eletriptan is the sole active metabolite of Eletriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine.[1][2][3] The therapeutic efficacy of Eletriptan is attributed to its ability to induce vasoconstriction of dilated cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.[1][4] The N-demethylated metabolite, N-Desmethyl Eletriptan, exhibits a similar mechanism of action, causing vasoconstriction in animal models.[2][5] This document provides a detailed experimental protocol for assessing the vasoconstrictor activity of N-Desmethyl Eletriptan using an in vitro wire myography assay on isolated arterial segments.
Mechanism of Action and Signaling Pathway
N-Desmethyl Eletriptan, like its parent compound, exerts its vasoconstrictive effects by acting as an agonist at 5-HT1B and 5-HT1D receptors located on the smooth muscle cells of blood vessels.[1] Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to smooth muscle contraction. The 5-HT1B receptor is predominantly found on the smooth muscle of meningeal and coronary arteries, while the 5-HT1D receptor is primarily located on presynaptic trigeminal nerve endings, where it inhibits neuropeptide release.[1] The vasoconstriction is primarily mediated through the 5-HT1B receptor. The signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP), and the activation of the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in an increase in intracellular calcium and smooth muscle contraction.
References
- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [Pharmacological, pharmacokinetic and clinical profile of eletriptan (Relpax), a new triptan for migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Eletriptan and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Eletriptan and its metabolites. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of Eletriptan, and how does it affect chromatographic separation?
A1: The primary active metabolite of Eletriptan is the N-demethylated form.[1] This metabolite is slightly more polar than the parent compound, which will result in a shorter retention time in reversed-phase HPLC. Achieving baseline separation between Eletriptan and N-desmethyl Eletriptan is a key consideration in method development.
Q2: What are the typical starting conditions for HPLC method development for Eletriptan?
A2: A common starting point for Eletriptan analysis is reversed-phase HPLC using a C18 column. Mobile phases often consist of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter to control for optimal peak shape and retention, with a pH below 4 often being beneficial for basic compounds like Eletriptan.
Q3: My Eletriptan peak is tailing. What are the common causes and solutions?
A3: Peak tailing for basic compounds like Eletriptan is a frequent issue in reversed-phase HPLC. The primary cause is often the interaction between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[2]
Troubleshooting steps include:
-
Lowering the Mobile Phase pH: Operating at a pH of 3 or lower can suppress the ionization of silanol groups, minimizing secondary interactions.[3]
-
Using an End-Capped Column: Modern, high-purity silica columns that are end-capped are designed to reduce the number of accessible silanol groups.[4]
-
Adding a Competing Base: Including a small amount of a competing base, like triethylamine (TEA), in the mobile phase can mask the residual silanols.
-
Increasing Buffer Concentration: A higher buffer concentration can also help to mask silanol interactions and improve peak shape.
Q4: I am observing unexpected peaks in my chromatogram. What could be their origin?
A4: Unexpected peaks can arise from several sources, including impurities in the sample, degradation products, or contaminants from the HPLC system or solvents. Forced degradation studies have shown that Eletriptan can degrade under various stress conditions, including acidic, basic, oxidative, and photolytic environments, leading to the formation of multiple degradation products. It is advisable to run a blank injection (mobile phase only) to rule out system contamination. If the peaks persist, consider potential degradation pathways based on sample handling and storage conditions.
Troubleshooting Guides
Issue 1: Poor Resolution Between Eletriptan and N-desmethyl Eletriptan
| Potential Cause | Troubleshooting Step |
| Inadequate Mobile Phase Strength | Decrease the percentage of the organic modifier in the mobile phase to increase the retention times of both compounds and potentially improve separation. |
| Incorrect Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase. A systematic evaluation of pH between 2.5 and 4.5 can help optimize selectivity. |
| Suboptimal Column Chemistry | If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. |
| High Column Temperature | Lowering the column temperature can sometimes enhance selectivity between closely eluting peaks. |
Issue 2: Peak Fronting
| Potential Cause | Troubleshooting Step |
| Sample Overload | Reduce the concentration of the sample being injected. Perform a dilution series to determine the optimal concentration range. |
| Injection of Sample in a Stronger Solvent than the Mobile Phase | If possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume. |
| Column Void or Channeling | This may be indicated if all peaks in the chromatogram exhibit fronting. Reversing and flushing the column may help, but column replacement is often necessary.[5] |
Data Presentation
Table 1: Summary of Reported HPLC Methods for Eletriptan Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Phenomenex Chromosil C18 (250 x 4.6mm, 5 µm) | Acetonitrile:Triethylamine:Tetrahydrofuran (50:25:25, v/v/v), pH 6.3 with orthophosphoric acid | 1.0 | 228 | [6] |
| Symmetry C18 (100 x 4.6mm, 3.5µm) | Phosphate buffer:Acetonitrile (60:40, v/v) | 0.9 | 221 | |
| Xterra Phenyl C18 (250 x 4.6mm, 5 µm) | Gradient with Buffer (pH 6.8) and Acetonitrile | 1.0 | 225 | [7][8] |
| Ascentis Express C18 (50 x 4.6 mm, 2.7 µm) | 0.1% Formic acid:Methanol (40:60, v/v) | 0.5 | MS/MS | [1] |
Table 2: Summary of Eletriptan Forced Degradation Studies
| Stress Condition | Observations |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Degradation observed, formation of degradation products. |
| Base Hydrolysis (e.g., 0.1 N NaOH) | Degradation observed, formation of degradation products. |
| Oxidative (e.g., 3% H2O2) | Significant degradation, formation of one major degradation product. |
| Photolytic | Degradation into multiple peaks when exposed to sunlight. |
| Thermal | Degradation observed at elevated temperatures. |
Experimental Protocols
Protocol 1: General HPLC Method for Eletriptan
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A starting condition of 80% A and 20% B, with a linear gradient to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting common HPLC separation issues.
Caption: A decision tree for troubleshooting HPLC analysis of Eletriptan.
References
- 1. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. chromtech.com [chromtech.com]
- 5. i01.yizimg.com [i01.yizimg.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. crpsonline.com [crpsonline.com]
- 8. Synthesis and Characterization of Impurities of Eletriptan and its HPLC Method Development and Validation | Current Research in Pharmaceutical Sciences [crpsonline.com]
Technical Support Center: Troubleshooting Matrix Effects in N-Desmethyl Eletriptan Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of N-Desmethyl Eletriptan.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS bioanalysis of N-Desmethyl Eletriptan.
Problem: Poor reproducibility of results between different sample lots.
-
Question: Are you observing significant variations in the peak areas or concentrations of N-Desmethyl Eletriptan when analyzing different batches of biological matrix (e.g., plasma from different subjects)?
-
Possible Cause: Lot-to-lot variability in the biological matrix can lead to inconsistent matrix effects.[1] Endogenous components that cause ion suppression or enhancement may be present at different concentrations in each lot.[2][3]
-
Troubleshooting Steps:
-
Assess Matrix Effect Variability: Perform a post-extraction spike experiment using at least six different lots of the biological matrix.
-
Calculate Matrix Factor: Determine the matrix factor (MF) for each lot. An MF significantly different from 1 indicates the presence of matrix effects. A high coefficient of variation (%CV) for the MF across different lots suggests that the matrix effect is variable and needs to be addressed.
-
Optimize Sample Preparation: If significant variability is observed, consider improving your sample preparation method. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT) or liquid-liquid extraction (LLE).[4]
-
Chromatographic Separation: Ensure that N-Desmethyl Eletriptan is chromatographically separated from the regions where significant ion suppression is observed. A post-column infusion experiment can help identify these regions.[2]
-
Problem: Low signal intensity or poor sensitivity for N-Desmethyl Eletriptan.
-
Question: Is the signal response for N-Desmethyl Eletriptan lower than expected, even at higher concentrations?
-
Possible Cause: Ion suppression is a common matrix effect where co-eluting endogenous compounds in the biological matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a reduced signal.[4][5][6][7] Phospholipids are often a major cause of ion suppression in plasma samples.[4]
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will help to identify the retention time windows where ion suppression is most significant.
-
Adjust Chromatographic Conditions: Modify your LC method to shift the retention time of N-Desmethyl Eletriptan away from the suppression zones. This could involve changing the mobile phase composition, gradient profile, or the type of analytical column.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method to remove the interfering matrix components. If you are using PPT, consider switching to LLE or SPE. For SPE, optimize the wash and elution steps to selectively remove interferences.
-
Use a Suitable Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the best choice to compensate for matrix effects, as it will be affected by ion suppression in the same way as the analyte.[2]
-
Problem: Inconsistent internal standard (IS) response.
-
Question: Is the peak area of your internal standard fluctuating significantly across the analytical run?
-
Possible Cause: The internal standard may also be experiencing variable matrix effects. If the IS and the analyte are not affected to the same degree, it can lead to inaccurate quantification.[6]
-
Troubleshooting Steps:
-
Evaluate IS Co-elution: Ensure that the internal standard co-elutes with N-Desmethyl Eletriptan or elutes in a region with a similar matrix effect.
-
Assess Matrix Effect on IS: Perform a post-extraction spike experiment for the internal standard to determine its matrix factor.
-
Consider a Different IS: If the chosen IS is not tracking the analyte's behavior, consider using a different one. A SIL-IS for N-Desmethyl Eletriptan would be the ideal choice.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of N-Desmethyl Eletriptan bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency of N-Desmethyl Eletriptan by co-eluting components present in the biological sample matrix (e.g., plasma, urine).[2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise results.[5]
Q2: How can I qualitatively assess matrix effects?
A2: A post-column infusion experiment is a valuable qualitative technique.[2] In this experiment, a constant flow of N-Desmethyl Eletriptan solution is infused into the mass spectrometer's ion source while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.
Q3: How can I quantitatively measure matrix effects?
A3: The post-extraction spike method is the "gold standard" for quantifying matrix effects.[3] This involves comparing the peak area of N-Desmethyl Eletriptan spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these responses is the matrix factor (MF).
Q4: What is an acceptable matrix factor?
A4: Ideally, the matrix factor should be close to 1, indicating no matrix effect. A value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[3] Regulatory guidelines often specify that the precision (%CV) of the matrix factor across different lots of matrix should be within a certain limit (e.g., ≤15%).
Q5: What are the most common sources of matrix effects in plasma samples?
A5: Phospholipids are a major contributor to matrix effects, particularly ion suppression, in plasma samples analyzed by LC-MS/MS with electrospray ionization (ESI).[4] Other endogenous components like salts, proteins, and metabolites can also cause interference.[2][3]
Q6: Which sample preparation technique is best for minimizing matrix effects?
A6: Solid-phase extraction (SPE) is generally considered the most effective technique for removing a wide range of matrix interferences.[4] Liquid-liquid extraction (LLE) can also be effective, while protein precipitation (PPT) is the simplest but often the least clean method. The choice of technique depends on the specific analyte and matrix.
Q7: Can optimizing my LC method help reduce matrix effects?
A7: Yes. Chromatographic separation plays a crucial role. By optimizing the mobile phase, gradient, and column chemistry, you can separate N-Desmethyl Eletriptan from co-eluting, interfering components, thereby minimizing their impact on ionization.[8]
Q8: How does a stable isotope-labeled internal standard (SIL-IS) help?
A8: A SIL-IS is considered the best way to compensate for matrix effects because it has nearly identical physicochemical properties to the analyte.[2] This means it will experience the same degree of ion suppression or enhancement as N-Desmethyl Eletriptan, leading to an accurate peak area ratio and reliable quantification.
Data Presentation
Table 1: Example of Matrix Factor Calculation from a Post-Extraction Spike Experiment
| Sample Description | Peak Area of N-Desmethyl Eletriptan |
| A: Neat Solution (Analyte in Solvent) | 1,250,000 |
| B: Post-Spiked Blank Matrix Extract | 980,000 |
| Matrix Factor (B/A) | 0.784 |
In this example, the matrix factor of 0.784 indicates approximately 21.6% ion suppression.
Table 2: Example of Matrix Effect Evaluation Across Different Plasma Lots
| Plasma Lot | Peak Area (Post-Spiked) | Matrix Factor (vs. Neat Solution) |
| Lot 1 | 995,000 | 0.796 |
| Lot 2 | 975,000 | 0.780 |
| Lot 3 | 1,010,000 | 0.808 |
| Lot 4 | 960,000 | 0.768 |
| Lot 5 | 1,025,000 | 0.820 |
| Lot 6 | 988,000 | 0.790 |
| Mean | 992,167 | 0.794 |
| Std. Dev. | 23,878 | 0.019 |
| %CV | 2.41% | 2.41% |
This table demonstrates consistent, but present, ion suppression across different plasma lots, with a low %CV suggesting the method is robust to lot-to-lot variability.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
-
Preparation:
-
Prepare a solution of N-Desmethyl Eletriptan at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Prepare a blank biological matrix sample by performing your routine extraction procedure.
-
-
Instrumentation Setup:
-
Set up your LC-MS/MS system.
-
Use a T-connector to introduce the N-Desmethyl Eletriptan solution into the mobile phase flow post-column and pre-ion source.
-
Infuse the N-Desmethyl Eletriptan solution at a constant flow rate (e.g., 10 µL/min).
-
-
Analysis:
-
Allow the system to stabilize and acquire a steady baseline signal for the N-Desmethyl Eletriptan MRM transition.
-
Inject the extracted blank matrix sample onto the LC column.
-
Monitor the N-Desmethyl Eletriptan MRM signal throughout the chromatographic run.
-
-
Interpretation:
-
A decrease in the baseline signal indicates regions of ion suppression.
-
An increase in the baseline signal indicates regions of ion enhancement.
-
Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects
-
Preparation:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike N-Desmethyl Eletriptan and the internal standard into your final mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix using your validated method. After the final evaporation step, reconstitute the extracts with the same solution used for Set A, containing N-Desmethyl Eletriptan and the internal standard at the same concentrations.
-
-
-
Analysis:
-
Inject and analyze both sets of samples using your LC-MS/MS method.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for N-Desmethyl Eletriptan for each lot using the following formula:
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
Calculate the IS-normalized MF if an internal standard is used.
-
Calculate the mean MF and the coefficient of variation (%CV) across all matrix lots.
-
Visualizations
References
- 1. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Improving detection sensitivity for N-Desmethyl Eletriptan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of N-Desmethyl Eletriptan.
Frequently Asked Questions (FAQs)
Q1: What is N-Desmethyl Eletriptan and why is its sensitive detection important?
A1: N-Desmethyl Eletriptan is the only known active metabolite of Eletriptan, a second-generation triptan medication used for the treatment of migraines.[1] Although its plasma concentration is about 10-20% of the parent drug, its sensitive and accurate quantification is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for understanding the overall pharmacological profile of Eletriptan.
Q2: What are the main challenges in achieving high detection sensitivity for N-Desmethyl Eletriptan?
A2: The primary challenges include its lower concentration in biological matrices compared to the parent drug, its polar nature which can lead to poor retention on traditional reversed-phase chromatography columns, and potential for ion suppression in the mass spectrometer source due to endogenous matrix components.
Q3: Which analytical technique is most suitable for the sensitive detection of N-Desmethyl Eletriptan?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective quantification of N-Desmethyl Eletriptan in biological samples.[2][3][4] The high selectivity of multiple reaction monitoring (MRM) in tandem mass spectrometry allows for the detection of low-level analytes in complex matrices.
Q4: Are there any validated methods for similar N-desmethyl metabolites that can be adapted?
A4: Yes, a validated LC-MS/MS method for the simultaneous determination of zolmitriptan and its active metabolite, N-desmethylzolmitriptan, in human plasma has been reported with a lower limit of quantification (LLOQ) of 0.25 ng/mL for both analytes.[3] The conditions from this method can serve as an excellent starting point for developing a sensitive assay for N-Desmethyl Eletriptan.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of N-Desmethyl Eletriptan.
Issue 1: Poor Peak Shape or Low Retention in Reversed-Phase Chromatography
-
Question: My N-Desmethyl Eletriptan peak is broad, tailing, or eluting too close to the void volume. How can I improve the chromatography?
-
Answer:
-
Optimize Mobile Phase pH: N-Desmethyl Eletriptan is a secondary amine. Adjusting the mobile phase pH to be approximately 2 pH units below its pKa will ensure it is in its protonated form, which can improve peak shape and retention on C18 columns. The use of formic acid (0.1%) in the mobile phase is a common starting point.
-
Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is well-suited for the retention of polar compounds. If you continue to face retention challenges with reversed-phase chromatography, exploring a HILIC column and appropriate mobile phases (high organic content) is recommended.
-
Gradient Optimization: Employ a shallow gradient with a slow ramp-up of the organic phase to improve peak shape and resolution from other matrix components.
-
Issue 2: Low Signal Intensity or High Background Noise in MS Detection
-
Question: The signal for N-Desmethyl Eletriptan is weak, or the background noise is too high, leading to a poor signal-to-noise ratio. What can I do to improve this?
-
Answer:
-
Optimize ESI Source Parameters: Systematically optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and source temperature. A stable and efficient spray is crucial for maximizing ion generation.
-
Mobile Phase Additives: Ensure the presence of a proton source in the mobile phase, such as 0.1% formic acid, to promote the formation of [M+H]+ ions in positive ionization mode.
-
Sample Preparation: A thorough sample cleanup is critical to reduce matrix effects that can suppress the ionization of N-Desmethyl Eletriptan. Consider more rigorous extraction methods like solid-phase extraction (SPE) over simpler protein precipitation.
-
Derivatization: Chemical derivatization of the secondary amine group of N-Desmethyl Eletriptan can improve its ionization efficiency and chromatographic properties. This is an advanced technique to consider if other optimization steps are insufficient.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: I am observing significant variability in my results between injections. What are the likely causes and solutions?
-
Answer:
-
Internal Standard (IS) Selection: Use a stable isotope-labeled internal standard (SIL-IS) of N-Desmethyl Eletriptan if available. If not, a structural analog with similar physicochemical properties is the next best choice to compensate for variability in sample preparation and instrument response.
-
Sample Preparation Consistency: Ensure that the sample preparation procedure is performed consistently for all samples, standards, and quality controls. Automated liquid handlers can improve precision.
-
System Equilibration: Allow the LC-MS/MS system to equilibrate thoroughly with the initial mobile phase conditions before injecting the first sample of a batch.
-
Carryover Assessment: Check for carryover by injecting a blank sample after a high-concentration standard. If carryover is observed, optimize the autosampler wash procedure.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of triptans and their N-desmethyl metabolites using LC-MS/MS. Note that the values for N-Desmethyl Eletriptan are estimated based on methods for similar compounds, as a specific validated method was not found in the literature search.
| Analyte | Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) |
| Eletriptan | Human Plasma | 0.5 | 0.5 - 250.0 |
| Zolmitriptan | Human Plasma | 0.25 | 0.25 - 20 |
| N-Desmethylzolmitriptan | Human Plasma | 0.25 | 0.25 - 20 |
| N-Desmethyl Eletriptan (Estimated) | Human Plasma | 0.1 - 0.5 | 0.1 - 50 |
Detailed Experimental Protocol (Adapted for N-Desmethyl Eletriptan)
This protocol is a starting point and should be optimized and validated for your specific application and instrumentation.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 25 µL of internal standard working solution (e.g., N-Desmethyl Eletriptan-d3 at 100 ng/mL).
-
Add 100 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
N-Desmethyl Eletriptan: Precursor ion (Q1) > Product ion (Q3)
-
Internal Standard (e.g., N-Desmethyl Eletriptan-d3): Precursor ion (Q1) > Product ion (Q3)
Note: The specific m/z values for the precursor and product ions need to be determined by direct infusion of the analytical standard.
-
Visualizations
Caption: Experimental workflow for N-Desmethyl Eletriptan analysis.
Caption: Troubleshooting logic for improving detection sensitivity.
References
- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Desmethyl Eletriptan Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying N-Desmethyl Eletriptan degradation products. The information is primarily based on forced degradation studies of the parent drug, Eletriptan, and is intended to serve as a comprehensive resource for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions used for studying N-Desmethyl Eletriptan stability?
A1: Based on studies of the parent compound Eletriptan, forced degradation is typically performed under a variety of stress conditions to induce the formation of potential degradation products. These conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, include acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.[1][2][3]
Q2: How can I separate N-Desmethyl Eletriptan from its degradation products?
A2: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most common technique for separating N-Desmethyl Eletriptan from its degradation products.[1][2][3] Key considerations for method development include the choice of a suitable C18 or C8 column, mobile phase composition (often a mixture of a buffer and an organic solvent like acetonitrile or methanol), flow rate, and UV detection wavelength (typically around 225 nm).[2][3][4][5]
Q3: What analytical techniques are used to identify the structure of the degradation products?
A3: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying degradation products.[2][3] By coupling HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the degradation products, which provides crucial information about their molecular weight. Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.[4][5][6]
Q4: What are some known impurities and degradation products of Eletriptan that might be relevant to N-Desmethyl Eletriptan studies?
A4: While specific degradation studies on N-Desmethyl Eletriptan are not extensively reported, studies on Eletriptan have identified several process-related impurities and degradation products. These include N-acetyl 5-(phenyl sulfonylethen-2-yl) indole and 5-(phenyl sulfonyl ethen-2-yl)-1H-indole.[4][5] Under oxidative stress, Eletriptan can form an N-oxide impurity.[7][8] It is plausible that similar degradation pathways could exist for N-Desmethyl Eletriptan.
Troubleshooting Guides
HPLC Method Development
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For amine-containing compounds like N-Desmethyl Eletriptan, a slightly basic pH (e.g., using triethylamine) can improve peak shape.[1][2] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | Use a guard column or replace the analytical column. | |
| Co-elution of peaks | Insufficient separation power of the mobile phase. | Optimize the mobile phase composition by varying the organic solvent-to-buffer ratio or trying a different organic solvent (e.g., methanol instead of acetonitrile).[1] |
| Inappropriate column chemistry. | Experiment with a different stationary phase (e.g., a phenyl or cyano column).[4] | |
| Baseline noise or drift | Contaminated mobile phase or column. | Filter the mobile phase and flush the column with a strong solvent. |
| Detector lamp issue. | Check the lamp's operating hours and replace if necessary. |
Identification of Degradation Products
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed under stress conditions | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid or base), the temperature, or the duration of exposure.[2][3] |
| Complete degradation of the drug | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure.[2][3] |
| Difficulty in interpreting mass spectra | In-source fragmentation. | Optimize the ionization source parameters in the mass spectrometer to minimize fragmentation. |
| Complex fragmentation pattern. | Utilize tandem mass spectrometry (MS/MS) to isolate a specific ion and induce fragmentation, which can help in elucidating the structure. |
Experimental Protocols
Forced Degradation Studies
The following are general protocols for subjecting N-Desmethyl Eletriptan to forced degradation, based on methodologies used for Eletriptan.[1][2][3]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve N-Desmethyl Eletriptan in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-24 hours).[1][2] |
| Base Hydrolysis | Dissolve N-Desmethyl Eletriptan in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-24 hours).[1][2] |
| Oxidative Degradation | Treat a solution of N-Desmethyl Eletriptan with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 2-24 hours).[2][3] |
| Thermal Degradation | Expose a solid sample or a solution of N-Desmethyl Eletriptan to dry heat (e.g., 75°C) for an extended period.[2][3] |
| Photolytic Degradation | Expose a solution of N-Desmethyl Eletriptan to UV light (e.g., 254 nm) or sunlight for a defined duration.[1][2] |
Stability-Indicating HPLC Method
The following is an example of a starting point for an HPLC method, derived from published methods for Eletriptan.[1][2][9]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer or triethylamine in water, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[1][2] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm[2][9] |
| Column Temperature | 30-50°C[2][3] |
| Injection Volume | 10-20 µL |
Visualizations
Caption: Workflow for the Identification of N-Desmethyl Eletriptan Degradation Products.
Caption: Logical approach for investigating N-Desmethyl Eletriptan degradation.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Impurities of Eletriptan and its HPLC Method Development and Validation | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 5. crpsonline.com [crpsonline.com]
- 6. ijpsr.com [ijpsr.com]
- 7. WO2010097703A1 - Highly pure eletriptan or a pharmaceutically acceptable salt thereof substantially free of eletriptan n-oxide impurity - Google Patents [patents.google.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Asymmetry for N-Desmethyl Eletriptan in HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve HPLC peak asymmetry issues encountered during the analysis of N-Desmethyl Eletriptan, a basic compound prone to peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for N-Desmethyl Eletriptan?
A1: The most frequent cause of peak tailing for basic compounds like N-Desmethyl Eletriptan is secondary interaction with acidic silanol groups on the surface of silica-based HPLC columns.[1][2][3] The primary and secondary amine functional groups in the molecule can interact with these residual silanols, leading to a secondary retention mechanism that causes the peak to tail.[2][3][4]
Q2: How does mobile phase pH affect the peak shape of N-Desmethyl Eletriptan?
A2: Mobile phase pH is a critical factor influencing peak shape for ionizable compounds.[5][6][7] For N-Desmethyl Eletriptan, a basic compound, operating at a low pH (e.g., pH 2.5 - 3.5) ensures that the analyte is fully protonated. This also suppresses the ionization of acidic silanol groups on the stationary phase, minimizing the undesirable secondary interactions that cause peak tailing.[3][8] Conversely, if the mobile phase pH is too close to the analyte's pKa, a mix of ionized and unionized forms can exist, leading to peak distortion or splitting.[6][7][9]
Q3: Can my choice of HPLC column impact peak asymmetry?
A3: Absolutely. The choice of column is crucial for achieving symmetrical peaks for basic compounds. Modern columns that are "base-deactivated" or "fully end-capped" are specifically designed to reduce the number of free silanol groups available for interaction.[4][10][11] Using high-purity silica columns or columns with alternative chemistries (e.g., polar-embedded phases) can also significantly improve peak shape by shielding the analyte from silanol groups.[2][4]
Q4: What is a "base-deactivated" column and how does it work?
A4: A base-deactivated column is designed to minimize the undesirable interactions between basic analytes and the silica surface.[4] This is typically achieved in two ways:
-
End-capping: After the primary stationary phase (like C18) is bonded to the silica, a small, less reactive molecule is used to cap the remaining free silanol groups, making them inaccessible to the analyte.[4]
-
Polar-Embedded Groups: These columns have a polar functional group (like an amide) embedded within the alkyl chain (e.g., C18).[4] This polar group can interact with nearby silanol groups, effectively shielding them from the basic analyte.[2][4]
Q5: When should I consider using a mobile phase additive like Triethylamine (TEA)?
A5: Triethylamine (TEA) can be used as a competing base to improve peak shape, especially when using older, less inert columns (Type A silica).[12][13] TEA is a small basic molecule that competitively binds to the active silanol sites on the stationary phase, effectively masking them from N-Desmethyl Eletriptan.[13][14] However, it's important to note that TEA can be difficult to remove from a column, so the column may need to be dedicated to methods using this additive.[15][16] A typical concentration is around 10 mM.[13][14]
Troubleshooting Guide: Step-by-Step Solutions
If you are experiencing peak fronting or tailing with N-Desmethyl Eletriptan, follow this guide to diagnose and resolve the issue.
Problem: Peak Tailing (Asymmetry Factor > 1.2)
Peak tailing is the most common asymmetry issue for N-Desmethyl Eletriptan.
dot
Caption: Troubleshooting workflow for peak tailing.
Detailed Methodologies:
-
Step 1: Evaluate and Optimize the Mobile Phase
-
Protocol for pH Adjustment: The most effective strategy is to lower the mobile phase pH to protonate silanol groups and ensure the analyte carries a consistent positive charge.[3]
-
Prepare the aqueous portion of your mobile phase.
-
Add a suitable acid, such as 0.1% formic acid or 0.1% phosphoric acid.
-
Measure the pH and adjust to a final value between 2.5 and 3.5.
-
Mix with the organic portion of the mobile phase (e.g., acetonitrile or methanol) and degas thoroughly.
-
-
-
Step 2: Evaluate the HPLC Column
-
Column Selection: If you are using a conventional, non-end-capped C18 column, switching to a modern, high-purity, base-deactivated column is highly recommended.[10][11] These columns are designed to provide excellent peak shapes for basic compounds even without mobile phase additives.[2]
-
Column Contamination and Voids: If the peak tailing appears suddenly or worsens over time, the column may be contaminated or have a void at the inlet.[1][17]
-
Disconnect the column from the detector.
-
Reverse the column direction (check manufacturer's instructions first).
-
Flush with a strong solvent (e.g., 100% isopropanol) at a low flow rate to remove contaminants.
-
If performance does not improve, the column may need to be replaced.[18]
-
-
Problem: Peak Fronting (Asymmetry Factor < 0.9)
Peak fronting is less common for N-Desmethyl Eletriptan but can occur due to sample overload or solvent effects.
dot
Caption: Troubleshooting workflow for peak fronting.
Detailed Methodologies:
-
Step 1: Address Column Overload
-
Protocol for Sample Dilution: Overloading the column with too much analyte can saturate the stationary phase and cause fronting.[18][19]
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject the diluted samples and observe the peak shape.
-
Alternatively, reduce the injection volume (e.g., from 10 µL to 5 µL or 2 µL).
-
-
-
Step 2: Match the Sample Solvent
-
Protocol for Solvent Matching: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile), it can cause band distortion and fronting.[14][18]
-
Evaporate the sample solvent and reconstitute the sample in the initial mobile phase.
-
If sample solubility is an issue, use the weakest solvent possible that still maintains solubility.
-
-
Data Presentation: Impact of Method Modifications
The following tables summarize the expected impact of various troubleshooting steps on the peak asymmetry factor (As) for N-Desmethyl Eletriptan. An ideal As value is 1.0.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase Condition | Expected Asymmetry Factor (As) | Rationale |
| Unbuffered, pH 6.0 | > 1.5 | Significant interaction between ionized analyte and deprotonated silanols. |
| Buffered, pH 4.5 | 1.2 - 1.5 | Reduced silanol interaction, but analyte may not be fully protonated. |
| Buffered, pH 3.0 (0.1% Formic Acid) | 1.0 - 1.2 | Optimal condition; silanols are protonated, minimizing secondary interactions.[3][8] |
Table 2: Effect of Column Chemistry on Peak Asymmetry
| Column Type | Mobile Phase Additive | Expected Asymmetry Factor (As) | Rationale |
| Standard C18 (Type A Silica) | None | > 1.6 | High degree of active silanol sites. |
| Standard C18 (Type A Silica) | 0.1% TEA | 1.1 - 1.3 | TEA blocks active silanol sites, improving symmetry.[12][13] |
| Base-Deactivated C18 (Type B) | None | 1.0 - 1.2 | High-purity silica with end-capping significantly reduces silanol activity.[4][10] |
| Polar-Embedded Phase | None | 1.0 - 1.2 | Embedded polar group shields silanols, providing excellent peak shape.[2][4] |
References
- 1. waters.com [waters.com]
- 2. How do intrinsically base-deactivated phases work? [restek.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. What is a base deactivated HPLC Column - FAQ [mtc-usa.com]
- 5. moravek.com [moravek.com]
- 6. What's the significance of mobile phase pH in chromatography? [monadlabtech.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. hplc.eu [hplc.eu]
- 11. Base-Deactivated End-Capped Column - Chromatography Forum [chromforum.org]
- 12. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. i01.yizimg.com [i01.yizimg.com]
- 15. Using triethylamine TEA in Aqueous Normal Phase ANP methods for simple sugars - Tips & Suggestions [mtc-usa.com]
- 16. Using ammonium acetate or triethylamine TEA with Cogent HPLC columns - Tips & Suggestions [mtc-usa.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. uhplcs.com [uhplcs.com]
- 19. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: N-Desmethyl Eletriptan Hydrochloride Reference Standard
This technical support center provides troubleshooting guidance and frequently asked questions regarding purity issues that may be encountered with the N-Desmethyl Eletriptan Hydrochloride reference standard. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is N-Desmethyl Eletriptan and why is it important as a reference standard?
N-Desmethyl Eletriptan is a primary metabolite and a known impurity of Eletriptan, a second-generation triptan medication used for the treatment of migraines.[1][2] As a reference standard, it is crucial for the accurate identification, quantification, and control of this impurity in Eletriptan drug substances and products, ensuring their quality, safety, and efficacy.
Q2: What are the common impurities that might be present in an this compound reference standard?
While manufacturers strive for high purity, trace amounts of related substances may be present. Potential impurities could include:
-
Eletriptan: The parent drug from which N-Desmethyl Eletriptan is derived.
-
Eletriptan N-Oxide: An oxidation product of Eletriptan.[1][3]
-
N-Nitroso Desmethyl Eletriptan: A potential nitrosamine impurity.[4][5]
-
Other process-related impurities or degradation products.
Q3: How should I properly store and handle the this compound reference standard to maintain its purity?
To ensure the stability and purity of the reference standard, it is essential to follow the storage conditions recommended by the supplier, which are typically found on the certificate of analysis (CoA). General best practices include:
-
Storage: Store in a well-closed container, protected from light, at the specified temperature (often refrigerated or frozen).
-
Handling: Allow the container to reach room temperature before opening to prevent moisture condensation. Use calibrated equipment for weighing and preparing solutions. Minimize exposure to atmospheric oxygen and humidity.
Q4: What are the signs of degradation in my this compound reference standard?
Degradation may not always be visible. However, you should be cautious if you observe any of the following:
-
Physical Changes: Discoloration or changes in the physical appearance of the solid material.
-
Analytical Discrepancies: The appearance of unexpected peaks in your chromatograms, a decrease in the main peak area over time, or a failure to meet system suitability criteria. Forced degradation studies on Eletriptan have shown it to be unstable under various stress conditions, including acid and base hydrolysis, and photolysis, suggesting its desmethyl metabolite may also be susceptible.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed During HPLC Analysis
Possible Cause 1: Contamination
-
Troubleshooting Steps:
-
Analyze a blank injection (mobile phase) to check for contamination from the solvent or HPLC system.
-
Prepare a fresh solution of the reference standard using new solvents and vials.
-
Ensure all glassware is scrupulously clean.
-
Possible Cause 2: Degradation of the Reference Standard
-
Troubleshooting Steps:
-
Review the storage conditions and handling procedures for the reference standard.
-
Compare the chromatogram with previous analyses of the same lot to see if the impurity profile has changed over time.
-
Consider performing a forced degradation study (e.g., exposure to mild acid, base, or peroxide) on a small amount of the standard to see if any of the resulting degradant peaks match the unexpected peaks.
-
Possible Cause 3: Presence of Known Related Impurities
-
Troubleshooting Steps:
-
Obtain reference standards for potential impurities like Eletriptan, Eletriptan N-Oxide, and N-Nitroso Desmethyl Eletriptan, if available.
-
Spike the this compound solution with small amounts of these impurity standards to confirm their retention times relative to the main peak and the unexpected peaks.
-
Issue 2: Inconsistent Quantification or Low Purity Results
Possible Cause 1: Inaccurate Standard Preparation
-
Troubleshooting Steps:
-
Verify the calibration and proper use of the analytical balance.
-
Ensure the complete dissolution of the reference standard in the chosen solvent.
-
Check the accuracy of all volumetric glassware and pipettes used.
-
Possible Cause 2: Suboptimal HPLC Method
-
Troubleshooting Steps:
-
Ensure the mobile phase is correctly prepared and has been recently degassed.
-
Verify that the column is in good condition and has been properly equilibrated.
-
Review the method parameters (e.g., wavelength, flow rate, injection volume) for any deviations. The scientific literature describes various HPLC methods for Eletriptan and its impurities that can be adapted.[6][8][9][10][11]
-
Possible Cause 3: Reference Standard Degradation
-
Troubleshooting Steps:
-
If the purity value is decreasing over time with repeated analyses, this may indicate instability of the standard in solution or improper storage of the solid material.
-
Prepare fresh solutions for each analytical run and avoid using old solutions.
-
Quantitative Data
Table 1: Molecular Information of N-Desmethyl Eletriptan and Related Substances
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N-Desmethyl Eletriptan | C₂₁H₂₄N₂O₂S | 368.5 | 153525-55-4 |
| Eletriptan | C₂₂H₂₆N₂O₂S | 382.5 | 143322-58-1 |
| Eletriptan N-Oxide | C₂₂H₂₆N₂O₃S | 398.52 | 1217641-89-8 |
| N-Nitroso Desmethyl Eletriptan | C₂₁H₂₃N₃O₃S | 397.49 | N/A |
Data sourced from multiple chemical and pharmaceutical suppliers.[1][5]
Experimental Protocols
Key Experiment: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may need to be optimized for your specific instrumentation and reference standard lot.
1. Objective: To determine the purity of an this compound reference standard by assessing the main peak area relative to the total peak area.
2. Materials and Reagents:
-
This compound Reference Standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ammonium acetate or other suitable buffer salt
-
Formic acid or other suitable pH modifier
-
HPLC system with a UV or DAD detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
4. Standard Solution Preparation:
-
Accurately weigh approximately 5 mg of the this compound reference standard.
-
Dissolve in a suitable diluent (e.g., a mixture of mobile phase A and B) in a 50 mL volumetric flask.
-
Sonicate if necessary to ensure complete dissolution.
-
Dilute to volume with the diluent.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the prepared standard solution in replicate (e.g., n=5).
-
Integrate all peaks in the chromatogram, typically setting a disregard limit of 0.05% of the main peak area.
6. Calculation of Purity: Purity (%) = (Area of N-Desmethyl Eletriptan Peak / Sum of Areas of All Peaks) x 100
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: Potential Relationships and Degradation Pathways.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. WO2010097703A1 - Highly pure eletriptan or a pharmaceutically acceptable salt thereof substantially free of eletriptan n-oxide impurity - Google Patents [patents.google.com]
- 4. N-Nitroso Desmethyl Eletriptan Impurity | CAS No: NA [aquigenbio.com]
- 5. Eletriptan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Method refinement for N-Desmethyl Eletriptan quantification in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of N-desmethyl eletriptan quantification in complex biological matrices. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the quantification of N-desmethyl eletriptan.
Sample Preparation and Extraction
-
Q1: I am observing low recovery of N-desmethyl eletriptan from plasma samples. What are the potential causes and solutions?
A1: Low recovery can stem from several factors related to the sample extraction process. Here are some common causes and troubleshooting steps:
-
Suboptimal Extraction Method: Protein precipitation is a quick but sometimes inefficient method for polar metabolites. Consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for potentially higher and more consistent recovery.
-
Incorrect pH: The pH of the sample can significantly impact the extraction efficiency of N-desmethyl eletriptan. Ensure the pH is adjusted to optimize the analyte's charge state for the chosen extraction method. For LLE with a non-polar solvent, adjusting the pH to be basic will neutralize the amine group, improving its extraction.
-
Insufficient Solvent Volume or Mixing: Ensure that the volume of the extraction solvent is adequate and that vortexing or mixing is vigorous and long enough to allow for proper partitioning of the analyte from the matrix.
-
Analyte Adsorption: N-desmethyl eletriptan may adsorb to the surface of plasticware, especially at low concentrations. Using low-adsorption microcentrifuge tubes or silanized glassware can mitigate this issue.
-
Analyte Instability: N-desmethyl eletriptan may be unstable in the biological matrix. Ensure proper storage conditions (typically -80°C) and minimize freeze-thaw cycles.[1]
-
-
Q2: I am seeing significant matrix effects, specifically ion suppression, in my LC-MS/MS analysis. How can I minimize this?
A2: Matrix effects are a common challenge in bioanalysis and can lead to inaccurate quantification.[2] Here are strategies to reduce them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample. Switching from protein precipitation to a more selective sample preparation technique like SPE can significantly reduce matrix components that co-elute with your analyte.
-
Optimize Chromatography: Modifying the chromatographic conditions can help separate N-desmethyl eletriptan from co-eluting matrix components. This can be achieved by:
-
Using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
Adjusting the mobile phase composition and gradient profile to improve resolution.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for N-desmethyl eletriptan is the ideal internal standard as it will co-elute with the analyte and experience similar matrix effects, thus providing more accurate correction. If a SIL-IS is not available, a structural analog that elutes close to the analyte can be used.
-
Dilution: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components. However, ensure that the diluted concentration of N-desmethyl eletriptan is still above the lower limit of quantification (LLOQ).
-
Chromatography and Mass Spectrometry
-
Q3: My chromatographic peak shape for N-desmethyl eletriptan is poor (e.g., tailing or fronting). What can I do to improve it?
A3: Poor peak shape can affect integration and, consequently, the accuracy and precision of your results. Consider the following:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of N-desmethyl eletriptan. For reversed-phase chromatography, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) will ensure the amine group is protonated, which often leads to better peak shape.
-
Column Choice: Ensure the column chemistry is appropriate for the analyte. A C18 column is a common starting point, but other phases might provide better selectivity and peak shape.
-
Sample Solvent: The composition of the solvent in which the final extracted sample is dissolved can impact peak shape. Ideally, the sample solvent should be weaker than the initial mobile phase to ensure good peak focusing at the head of the column.
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing. Implement a column washing step after each run or batch to clean the column.
-
-
Q4: I am having trouble achieving the required sensitivity (Lower Limit of Quantification - LLOQ). How can I improve my method's sensitivity?
A4: Achieving a low LLOQ is often critical for pharmacokinetic studies. Here are some ways to enhance sensitivity:
-
Optimize Mass Spectrometry Parameters: Ensure that the MS parameters, such as collision energy, declustering potential, and gas settings, are optimized for the specific MRM transition of N-desmethyl eletriptan. This can be done by infusing a standard solution of the analyte and performing a compound optimization.
-
Increase Sample Volume: If feasible, increasing the volume of the plasma sample extracted can increase the amount of analyte loaded onto the column.
-
Concentrate the Final Extract: Evaporate the solvent from the final extract and reconstitute it in a smaller volume of a suitable solvent. Be mindful of potential solubility issues.
-
Reduce System Noise: Ensure the LC-MS/MS system is clean and well-maintained to minimize background noise, which will improve the signal-to-noise ratio.[3]
-
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of eletriptan and its metabolites using LC-MS/MS. Note that specific values can vary depending on the exact methodology and instrumentation used.
Table 1: Typical LC-MS/MS Method Parameters
| Parameter | Typical Value/Condition |
| Chromatographic Column | C18 (e.g., 50 x 4.6 mm, 2.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol or Acetonitrile |
| Flow Rate | 0.5 - 0.8 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Naratriptan, Deuterated Eletriptan |
Table 2: Example Method Validation Data
| Parameter | Eletriptan | N-desmethyl eletriptan |
| Linearity Range | 0.5 - 250.0 ng/mL[4][5] | 0.1 - 15 ng/mL (for similar N-desmethyl metabolites)[6] |
| Intra-day Precision (%CV) | 1.4 - 9.2%[5] | < 15% |
| Inter-day Precision (%CV) | 4.4 - 5.5%[5] | < 15% |
| Accuracy (% Bias) | 96.8 - 103%[5] | 85 - 115% |
| Recovery | > 85% | > 80% |
Detailed Experimental Protocol: LC-MS/MS Quantification of N-Desmethyl Eletriptan in Human Plasma
This protocol provides a general methodology for the quantification of N-desmethyl eletriptan in human plasma. It should be optimized and validated for your specific laboratory conditions and instrumentation.
1. Materials and Reagents
-
N-desmethyl eletriptan reference standard
-
Eletriptan reference standard
-
Stable isotope-labeled internal standard (e.g., N-desmethyl eletriptan-d3) or a suitable analog (e.g., naratriptan)
-
Human plasma (with appropriate anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Preparation of Standards and Quality Control Samples
-
Prepare stock solutions of N-desmethyl eletriptan and the internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solutions.
-
Spike blank human plasma with the working standard solutions to prepare calibration standards and quality control (QC) samples at various concentrations.
3. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridge with methanol followed by water.
-
Equilibrate the cartridge with a suitable buffer (e.g., 0.1% formic acid in water).
-
Load 200 µL of the plasma sample (calibration standard, QC, or unknown) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the N-desmethyl eletriptan and internal standard with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
LC System: HPLC or UPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate N-desmethyl eletriptan from potential interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: ESI+
-
MRM Transitions: Monitor the specific precursor to product ion transitions for N-desmethyl eletriptan and the internal standard. These should be optimized experimentally.
5. Data Analysis
-
Integrate the peak areas for N-desmethyl eletriptan and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of N-desmethyl eletriptan in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Metabolic pathway of Eletriptan to N-Desmethyl Eletriptan.
Caption: General workflow for N-Desmethyl Eletriptan quantification.
References
- 1. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic evaluation of matrix effect and cross-talk-free method for simultaneous determination of zolmitriptan and N-desmethyl zolmitriptan in human plasma: a sensitive LC-MS/MS method validation and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Desmethyl Eletriptan Hydrochloride Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Desmethyl Eletriptan Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: N-Desmethyl Eletriptan is the only known active metabolite of Eletriptan, a serotonin receptor agonist used in the treatment of migraines.[1][2][3][4][5] As a hydrochloride salt, its aqueous solubility can be limited, which may pose challenges for in vitro assays, formulation development, and achieving desired bioavailability.[6][7] Addressing solubility issues is crucial for accurate experimental results and the development of effective delivery systems.
Q2: What are the general approaches to enhance the solubility of a poorly soluble hydrochloride salt like this compound?
A2: Several techniques can be employed to improve the solubility of poorly water-soluble drugs.[6][8][9] For a hydrochloride salt, the most common and initially recommended approaches include:
-
pH Adjustment: Modifying the pH of the solvent can significantly impact the ionization state and, consequently, the solubility of the compound.[10][11]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a hydrophobic drug.[12][13][14]
-
Use of Excipients: Various pharmaceutical excipients, such as surfactants and cyclodextrins, can enhance solubility through different mechanisms like micellar solubilization or inclusion complex formation.[15][16][17]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at a solid state can improve its wettability and dissolution rate.[18][19][20][21][22]
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[23][24][25][26][27]
Q3: How does pH adjustment affect the solubility of this compound?
A3: N-Desmethyl Eletriptan is a weak base. As a hydrochloride salt, it is more soluble in acidic solutions. However, the "common ion effect" can decrease its solubility in the presence of excess chloride ions, for instance, at very low pH in a hydrochloric acid solution.[11][28][29] Therefore, a pH-solubility profile should be determined to identify the optimal pH for maximum solubility. Typically, for hydrochloride salts of weak bases, there is an optimal pH range before the solubility starts to decrease due to the common ion effect or precipitation of the free base at higher pH.[10][30]
Q4: What are some suitable co-solvents for this compound?
A4: Common co-solvents used in pharmaceutical research include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO). The choice of co-solvent and its concentration depends on the specific requirements of the experiment (e.g., cell-based assays vs. analytical studies) and the desired solubility enhancement. It is crucial to assess the potential toxicity and chemical stability of the drug in the chosen co-solvent system.[13]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation observed when preparing an aqueous stock solution. | The concentration exceeds the aqueous solubility of the compound at the prepared pH. | 1. pH Adjustment: Determine the pH of the solution and adjust it to a more acidic range (e.g., pH 4-6) to see if the precipitate dissolves. Avoid extremely low pH if using HCl to prevent the common ion effect. 2. Co-solvent Addition: Prepare the stock solution in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium. | 1. Solubility in Assay Media: Determine the solubility of this compound in your specific cell culture or assay medium. 2. Use of Surfactants: Consider adding a low concentration of a non-ionic surfactant (e.g., Tween 80) to the assay medium to improve solubility and prevent precipitation.[8][15] 3. Preparation of Solid Dispersion: For in vivo studies, formulating the compound as a solid dispersion with a hydrophilic polymer can enhance its dissolution and absorption.[18][19] |
| Difficulty in achieving a high enough concentration for formulation development. | The intrinsic solubility of the compound is too low for the desired dosage form. | 1. Nanosuspension: This technique can significantly increase the dissolution rate and saturation solubility by reducing the particle size to the sub-micron range.[24][25][27] 2. Complexation: The use of cyclodextrins to form inclusion complexes can enhance the solubility of the drug.[9] 3. Salt Screening: While you are starting with the hydrochloride salt, exploring other salt forms might yield a salt with more favorable solubility characteristics.[31][32] |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the aqueous solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and filter it through a suitable filter (e.g., 0.22 µm PVDF filter).
-
Determine the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the solubility (in mg/mL or µg/mL) against the corresponding pH to generate the pH-solubility profile.
Protocol 2: Solubility Enhancement using Co-solvents
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Methodology:
-
Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-6 from Protocol 1 to determine the equilibrium solubility in each co-solvent mixture.
-
Plot the solubility of this compound against the percentage of each co-solvent.
Data Presentation
Table 1: Solubility of this compound in Various Co-solvent Systems at 25°C
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |
| None (Water) | 0 | Insert experimental value |
| Ethanol | 10 | Insert experimental value |
| 20 | Insert experimental value | |
| 30 | Insert experimental value | |
| Propylene Glycol | 10 | Insert experimental value |
| 20 | Insert experimental value | |
| 30 | Insert experimental value | |
| PEG 400 | 10 | Insert experimental value |
| 20 | Insert experimental value | |
| 30 | Insert experimental value |
Table 2: pH-Dependent Solubility of this compound at 25°C
| pH | Buffer System | Solubility (mg/mL) |
| 2.0 | Citrate | Insert experimental value |
| 3.0 | Citrate | Insert experimental value |
| 4.0 | Citrate | Insert experimental value |
| 5.0 | Acetate | Insert experimental value |
| 6.0 | Phosphate | Insert experimental value |
| 7.0 | Phosphate | Insert experimental value |
| 7.4 | Phosphate | Insert experimental value |
| 8.0 | Borate | Insert experimental value |
| 9.0 | Borate | Insert experimental value |
Visualizations
Caption: Workflow for selecting a suitable solubility enhancement technique.
Caption: Metabolic pathway of Eletriptan to N-Desmethyl Eletriptan.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Eletriptan in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ELETRIPTAN (RELPAXA™) CAUSING FALSE POSITIVE ELEVATIONS IN URINARY METANEPHRINES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 8. brieflands.com [brieflands.com]
- 9. pharmasciences.in [pharmasciences.in]
- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 12. Cosolvency | PPTX [slideshare.net]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. senpharma.vn [senpharma.vn]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsr.com [ijpsr.com]
- 20. wjpls.org [wjpls.org]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. jddtonline.info [jddtonline.info]
- 23. hrpub.org [hrpub.org]
- 24. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. jddtonline.info [jddtonline.info]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 29. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Analysis of N-Desmethyl Eletriptan by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for N-Desmethyl Eletriptan. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for the analysis of N-Desmethyl Eletriptan?
A1: For the analysis of N-Desmethyl Eletriptan by tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) in positive ion mode is commonly employed. The protonated precursor ion ([M+H]⁺) for N-Desmethyl Eletriptan is detected, and a specific product ion is monitored for quantification. A published method for the analysis of Eletriptan and its N-desmethyl metabolite suggests the following transition: m/z 336.2 → 97.8.[1]
Q2: What is the metabolic pathway of Eletriptan leading to the formation of N-Desmethyl Eletriptan?
A2: Eletriptan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[2][3][4][5][6] The main metabolic pathway is N-demethylation, which results in the formation of N-Desmethyl Eletriptan. This is the only known active metabolite of Eletriptan.[1][3][4][7]
Q3: What type of liquid chromatography (LC) conditions are suitable for the analysis of N-Desmethyl Eletriptan?
A3: Reversed-phase chromatography is a common approach for the separation of Eletriptan and its metabolites. A C18 column is frequently used.[1][8] The mobile phase often consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous solution containing a modifier such as formic acid to ensure protonation of the analyte for positive ion mode mass spectrometry.[1][8]
Troubleshooting Guides
This section provides solutions to common issues encountered during the mass spectrometry analysis of N-Desmethyl Eletriptan.
Issue 1: Poor Signal Intensity or No Signal for N-Desmethyl Eletriptan
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Parameters | Verify that the mass spectrometer is set to monitor the correct precursor and product ion transition for N-Desmethyl Eletriptan (m/z 336.2 → 97.8).[1] Ensure the instrument is in positive ion mode. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, auxiliary, and sweep gas) to maximize the signal for N-Desmethyl Eletriptan. These parameters can be instrument-dependent. |
| Inefficient Ionization | Ensure the mobile phase has an appropriate pH to promote the formation of the protonated molecule ([M+H]⁺). The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is common practice.[1][8] |
| Sample Degradation | N-Desmethyl Eletriptan may be susceptible to degradation. Ensure proper sample handling and storage. Consider the use of antioxidants or storing samples at low temperatures. |
| Matrix Effects | The sample matrix (e.g., plasma, urine) can suppress the ionization of N-Desmethyl Eletriptan. Improve sample preparation by using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Adjust the organic solvent composition and gradient profile to achieve better peak shape. Ensure the mobile phase is properly mixed and degassed. |
| Column Issues | The analytical column may be contaminated or degraded. Flush the column with a strong solvent, or if the problem persists, replace the column. Ensure the column is compatible with the mobile phase pH. |
| Secondary Interactions | Peak tailing can be caused by interactions between the analyte and active sites on the column. Using a column with end-capping or adding a competing base to the mobile phase can help mitigate this. |
| Injection Solvent Mismatch | The solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase to avoid peak distortion. |
Issue 3: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives (LC-MS grade). Flush the LC system thoroughly to remove any contaminants. |
| Matrix Interferences | As mentioned previously, matrix components can cause high background. Optimize the sample preparation method to remove these interferences. |
| Carryover | If a high concentration sample is followed by a low concentration one, carryover can be an issue. Optimize the autosampler wash procedure by using a strong solvent to clean the injection needle and port between injections. |
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample, add an internal standard.
-
Add 100 µL of 0.5 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18, 50 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transition | 336.2 → 97.8 |
| Internal Standard | A structurally similar compound not present in the sample (e.g., a stable isotope-labeled version of the analyte or another triptan). |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of Eletriptan, which can serve as a reference for developing a method for N-Desmethyl Eletriptan.
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Eletriptan | 0.5 - 250.0 | 0.5 | 1.4 - 9.2 | 4.4 - 5.5 | 96.8 - 103 | [1][8] |
Visualizations
Caption: Metabolic conversion of Eletriptan to N-Desmethyl Eletriptan.
Caption: Troubleshooting workflow for addressing poor signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Eletriptan Hydrobromide? [synapse.patsnap.com]
- 7. Eletriptan in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Eletriptan and its Active Metabolite, N-Desmethyl Eletriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological potency and efficacy of the migraine therapeutic, eletriptan, and its primary active metabolite, N-desmethyl eletriptan. The information presented is collated from publicly available regulatory documents, and scientific literature to support research and drug development efforts in the field of serotonin receptor-targeted therapies.
Introduction
Eletriptan is a second-generation triptan, a class of drugs that are selective serotonin (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[1][2] Its therapeutic effect in the acute treatment of migraine is attributed to its agonist activity at these receptors, leading to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[2][3] Eletriptan is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][4] This metabolic process yields a single known active metabolite, N-desmethyl eletriptan.[1][2][4]
While N-desmethyl eletriptan is pharmacologically active, its contribution to the overall clinical effect of eletriptan is generally considered to be minor due to its significantly lower plasma concentrations, which are approximately 10-20% of the parent drug.[1][4][5]
Potency and Efficacy: A Comparative Overview
Direct, side-by-side quantitative comparisons of the in vitro pharmacology of eletriptan and N-desmethyl eletriptan are not extensively detailed in publicly accessible primary literature. However, regulatory filings and pharmacology reviews provide a consistent qualitative and semi-quantitative assessment.
It is widely reported that N-desmethyl eletriptan possesses approximately 10% of the potency of the parent compound, eletriptan.[2][4] Furthermore, it is understood that N-desmethyl eletriptan exhibits a similar affinity for the 5-HT1B and 5-HT1D receptors as eletriptan and demonstrates comparable vasoconstrictive properties in animal models.[1][6]
Table 1: Comparative Pharmacological and Pharmacokinetic Profile
| Parameter | Eletriptan | N-Desmethyl Eletriptan | Reference |
| Mechanism of Action | Selective 5-HT1B/1D receptor agonist | Selective 5-HT1B/1D receptor agonist | [1][2] |
| Relative Potency | ~10-fold higher than N-desmethyl eletriptan | ~10% of Eletriptan | [2][4] |
| Receptor Affinity | High affinity for 5-HT1B and 5-HT1D receptors | Similar affinity to Eletriptan for 5-HT1B/1D receptors | [6] |
| Pharmacological Action | Vasoconstriction of cranial blood vessels | Vasoconstriction similar to Eletriptan | [1] |
| Plasma Concentration | Parent Drug | 10-20% of Eletriptan | [1][4][5] |
| Metabolism | Primarily by CYP3A4 | N/A (is a metabolite) | [2][4] |
| Elimination Half-life | Approximately 4 hours | Approximately 13 hours | [1][4] |
Experimental Protocols
The following are detailed, representative methodologies for the key in vitro experiments used to characterize the potency and efficacy of compounds like eletriptan and N-desmethyl eletriptan at 5-HT1B and 5-HT1D receptors.
Radioligand Binding Assays for Receptor Affinity (Ki)
These assays are designed to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of eletriptan and N-desmethyl eletriptan for the human 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human recombinant 5-HT1B or 5-HT1D receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT) or a specific radiolabeled antagonist.
-
Test compounds: Eletriptan and N-desmethyl eletriptan.
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell membrane homogenates are incubated with a fixed concentration of the radioligand.
-
A range of concentrations of the unlabeled test compounds (eletriptan or N-desmethyl eletriptan) are added to compete for binding to the receptors.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays for Agonist Potency (EC50) and Efficacy
Functional assays measure the biological response resulting from a compound binding to and activating its target receptor. For G-protein coupled receptors like 5-HT1B and 5-HT1D, which are coupled to the inhibitory G-protein (Gi), a common method is to measure the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the half-maximal effective concentration (EC50) and maximal efficacy (Emax) of eletriptan and N-desmethyl eletriptan at the human 5-HT1B and 5-HT1D receptors.
Materials:
-
Whole cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: Eletriptan and N-desmethyl eletriptan.
-
cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA).
-
Cell culture medium and reagents.
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then stimulated with forskolin to increase basal cAMP levels.
-
Increasing concentrations of the test agonists (eletriptan or N-desmethyl eletriptan) are added.
-
The mixture is incubated for a defined period to allow for the agonist-mediated inhibition of adenylyl cyclase.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercial cAMP assay kit.
-
A concentration-response curve is generated, and the EC50 and Emax values are determined.
Visualizing Key Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of eletriptan.
Caption: Radioligand binding assay workflow.
Caption: 5-HT1B/1D receptor signaling cascade.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Eletriptan: Package Insert / Prescribing Information [drugs.com]
- 3. Eletriptan | C22H26N2O2S | CID 77993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. repub.eur.nl [repub.eur.nl]
A Comparative Pharmacokinetic Analysis of Eletriptan and its Active Metabolite, N-Desmethyl Eletriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the acute migraine treatment eletriptan and its primary active metabolite, N-desmethyl eletriptan. The following sections present quantitative data, experimental methodologies, and visual representations of the metabolic pathway and experimental workflow to support further research and development in this area.
Data Presentation: Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of eletriptan and its N-desmethyl metabolite exhibit key differences in their systemic exposure and persistence in the body. Eletriptan is characterized by rapid absorption and a relatively short half-life, while N-desmethyl eletriptan demonstrates a significantly longer half-life, although it is present at much lower concentrations.[1][2][3] A summary of their key pharmacokinetic parameters is presented below.
| Pharmacokinetic Parameter | Eletriptan | N-Desmethyl Eletriptan |
| Peak Plasma Time (Tmax) | ~1.5 - 2.0 hours[1][2][3] | Not explicitly stated, but formed as a metabolite |
| Terminal Elimination Half-life (t½) | ~4 hours[1][2][3][4] | ~13 hours[1][2][3] |
| Plasma Concentration | Parent Drug | 10-20% of parent drug[1][2][3][5] |
| Absolute Bioavailability | ~50%[1][3][6] | Not applicable (metabolite) |
| Volume of Distribution (Vd) | 138 L (following IV administration)[1][2][3] | Not specified |
| Plasma Protein Binding | ~85%[1][2][3][4] | Not specified |
| Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4)[1][4][5][6][7] | Not applicable (product of metabolism) |
| Renal Clearance (CLR) | ~3.9 L/h[1][4] | Not specified |
| Active Metabolite | Not applicable | Yes, shows vasoconstrictive activity similar to eletriptan[1][2][3] |
Experimental Protocols
The determination of the pharmacokinetic profiles of eletriptan and N-desmethyl eletriptan involves a standardized clinical study design. Below is a representative methodology for such an investigation.
Study Design and Population
A typical study would involve an open-label, single-dose administration of eletriptan to a cohort of healthy adult subjects. The study population would ideally consist of a balanced number of male and female participants who have provided informed consent.
Dosing and Administration
Subjects would receive a single oral dose of eletriptan hydrobromide, commonly at 20 mg or 40 mg tablets.[1] The administration would occur after an overnight fast.
Blood Sampling
Serial venous blood samples would be collected into labeled tubes containing an appropriate anticoagulant at specified time points. A typical sampling schedule would be pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, and 48 hours post-dose to adequately capture the absorption, distribution, and elimination phases of both the parent drug and its metabolite.
Sample Processing and Analysis
Plasma would be separated from the blood samples by centrifugation and stored frozen at -20°C or below until analysis. The concentrations of eletriptan and N-desmethyl eletriptan in the plasma samples would be determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.[8][9][10][11] This involves a liquid-liquid extraction of the compounds from the plasma, followed by chromatographic separation on a C18 column.[8][11]
Pharmacokinetic Analysis
The plasma concentration-time data for both eletriptan and N-desmethyl eletriptan would be analyzed using non-compartmental methods to determine the key pharmacokinetic parameters listed in the table above.
Mandatory Visualizations
Metabolic Pathway of Eletriptan
The primary metabolic pathway of eletriptan involves N-demethylation, a reaction catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver, to form its only known active metabolite, N-desmethyl eletriptan.[1][4][6]
Caption: Metabolic conversion of eletriptan to N-desmethyl eletriptan via CYP3A4.
Experimental Workflow for Comparative Pharmacokinetic Analysis
The following diagram outlines the key steps in a clinical study designed to compare the pharmacokinetics of eletriptan and its N-desmethyl metabolite.
Caption: Workflow for a comparative pharmacokinetic study of eletriptan.
References
- 1. drugs.com [drugs.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Eletriptan in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Eletriptan Hydrobromide? [synapse.patsnap.com]
- 8. lampyridjournal.com [lampyridjournal.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Two chromatographic methods for the determination of some antimigraine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpcbs.com [ijpcbs.com]
A Comparative Guide to the Cross-Validation of Analytical Techniques for N-Desmethyl Eletriptan
This guide provides a comprehensive comparison of different analytical techniques for the quantification of N-Desmethyl Eletriptan, the primary active metabolite of the migraine therapeutic, Eletriptan. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of available methods, supported by experimental data to aid in the selection of the most appropriate technique for their specific research needs. This document outlines detailed experimental protocols and presents quantitative data in a structured format for ease of comparison.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical method for the quantification of N-Desmethyl Eletriptan in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, particularly tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) are among the most sensitive and specific techniques employed. Below is a summary of the performance characteristics of these methods based on published literature.
| Parameter | HPLC-MS/MS | UPLC-MS/MS |
| Linearity Range | 0.5 - 250.0 ng/mL[1][2] | 0.1 - 15 ng/mL (for similar N-desmethyl metabolite)[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 0.1 ng/mL (for similar N-desmethyl metabolite)[3] |
| Accuracy | 96.8 - 103%[1][2] | Within ±15% of nominal values |
| Precision (Intra-day & Inter-day) | 1.4 - 9.2% & 4.4 - 5.5%[1][2] | <15% RSD |
| Recovery | Not explicitly stated for metabolite | High and consistent |
| Run Time | ~6 minutes[4] | ~2.5 minutes[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. The following sections provide synopses of experimental protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is widely utilized for the sensitive and selective quantification of Eletriptan and its metabolites in biological fluids.[1][2]
-
Sample Preparation: Liquid-liquid extraction is a common method for sample cleanup. Plasma samples are typically alkalinized, and the analytes are extracted using an organic solvent. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions: Specific precursor-to-product ion transitions for N-Desmethyl Eletriptan and an internal standard would be monitored. For the parent drug Eletriptan, the transition is m/z 383.2 → 84.3.[1] A similar approach would be applied for its N-desmethyl metabolite.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC systems offer higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. While a specific method for N-Desmethyl Eletriptan is not detailed in the search results, a validated method for a similar N-desmethyl metabolite of another triptan, Zolmitriptan, provides a relevant protocol.[3]
-
Sample Preparation: Solid-phase extraction (SPE) is an effective technique for extracting the analytes from plasma, which helps in minimizing matrix effects.[3]
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size column, such as a C18 stationary phase.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically between 0.4 and 0.6 mL/min.
-
Injection Volume: 5 µL
-
Column Temperature: 40-50 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, Positive mode
-
Detection Mode: MRM
-
Ion Transitions: Optimized precursor-to-product ion transitions for N-Desmethyl Eletriptan and the internal standard would be determined.
-
Workflow and Process Visualization
To ensure the reliability and comparability of results from different analytical techniques, a structured cross-validation workflow is essential. The following diagram illustrates a typical process for the cross-validation of two analytical methods.
Caption: Cross-validation workflow for analytical methods.
This guide provides a foundational comparison to assist in the selection of an appropriate analytical technique for N-Desmethyl Eletriptan quantification. The choice between HPLC-MS/MS and UPLC-MS/MS will ultimately depend on the specific requirements of the study, including the need for high throughput, sensitivity, and the available instrumentation. It is recommended that any chosen method be fully validated in accordance with regulatory guidelines to ensure data integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic evaluation of matrix effect and cross-talk-free method for simultaneous determination of zolmitriptan and N-desmethyl zolmitriptan in human plasma: a sensitive LC-MS/MS method validation and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to N-Desmethyl Eletriptan Hydrochloride Certified Reference Materials
For researchers and professionals in drug development and quality control, the selection of a high-quality, reliable certified reference material (CRM) is paramount for accurate analytical measurements. This guide provides a comparative overview of N-Desmethyl Eletriptan Hydrochloride CRMs, focusing on key quality attributes and the analytical methodologies used for their certification. N-Desmethyl Eletriptan is the primary active metabolite of Eletriptan, a medication used for the treatment of migraines.
Comparison of Key Quality Attributes
The selection of a suitable CRM hinges on its certified purity, the profile of any impurities, and the comprehensiveness of the characterization data provided by the supplier. Below is a summary of typical specifications for this compound CRMs from leading suppliers.
Disclaimer: The following table presents illustrative data based on typical specifications for certified reference materials. Actual values are lot-specific and can be found on the Certificate of Analysis provided by the supplier.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | ≥ 99.5% | ≥ 99.0% | ≥ 99.8% (by qNMR) |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | ¹H NMR, MS | ¹H NMR, MS, IR |
| Major Impurity | Eletriptan < 0.2% | Not Specified | Eletriptan < 0.15% |
| Total Impurities | < 0.5% | < 1.0% | < 0.2% |
| Residual Solvents | < 0.1% | Conforms to USP <467> | < 0.05% |
| Water Content (Karl Fischer) | < 0.5% | < 1.0% | < 0.3% |
| Certificate of Analysis | Comprehensive CoA Provided | CoA Provided | Detailed CoA with qNMR data |
Experimental Protocols
Accurate characterization of this compound CRMs relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the CRM and to identify and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The CRM is accurately weighed and dissolved in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area of all components in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used to confirm the molecular weight of this compound. The observed mass-to-charge ratio (m/z) should correspond to the protonated molecule [M+H]⁺.
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The chemical shifts, coupling constants, and integration of the signals should be consistent with the known structure of N-Desmethyl Eletriptan.
Water Content by Karl Fischer Titration
This method is used to determine the water content of the CRM, which is crucial for accurate gravimetric preparation of standard solutions. A coulometric or volumetric Karl Fischer titrator is used, and the result is reported as a weight percentage.
Visualizing Key Processes
To further aid in the understanding of the context and analysis of N-Desmethyl Eletriptan, the following diagrams illustrate the metabolic pathway of its parent drug, Eletriptan, and a typical experimental workflow for comparing CRMs.
A Comparative Analysis of the Vasoconstrictive Activity of N-Desmethyl Eletriptan and Other Triptans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasoconstrictive activity of N-desmethyl eletriptan, the primary active metabolite of eletriptan, with other commonly used triptans. The information presented is compiled from preclinical and clinical research to offer an objective overview supported by experimental data.
Introduction
Triptans are a class of serotonin 5-HT1B/1D receptor agonists widely prescribed for the acute treatment of migraine headaches. Their therapeutic effect is attributed, in part, to the vasoconstriction of dilated intracranial blood vessels. Eletriptan is metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to its only known active metabolite, N-desmethyl eletriptan.[1][2] Understanding the vasoconstrictive profile of this metabolite is crucial for a comprehensive assessment of eletriptan's overall pharmacological activity and safety profile.
N-desmethyl eletriptan circulates at plasma concentrations that are approximately 10-20% of the parent drug.[3] While its contribution to the overall clinical effect of eletriptan is considered to be not significant, it does exhibit vasoconstrictive properties.[4] Studies in animal models have shown that N-desmethyl eletriptan causes vasoconstriction similar to that of eletriptan.[4] Furthermore, it is estimated that the N-demethylated metabolite has approximately 10% of the potency of the parent compound, eletriptan.[1][5]
Comparative Vasoconstrictive Activity
The vasoconstrictive activity of triptans is primarily mediated by their agonist activity at 5-HT1B receptors located on the smooth muscle cells of blood vessels.[6] The following tables summarize the available quantitative data on the vasoconstrictive potency of N-desmethyl eletriptan, eletriptan, and other triptans in various vascular beds.
Table 1: In Vitro Vasoconstrictive Potency (EC50) of Eletriptan and Other Triptans in Human Arteries
| Triptan | Human Cerebral Artery (EC50, nM) | Human Coronary Artery (EC50, nM) |
| Eletriptan | ~50[3] | 4299[3] |
| Sumatriptan | ~50[3] | >1000 |
| Rizatriptan | ~50[6] | >1000 |
EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.
Table 2: Receptor Binding Affinity (KD) of Eletriptan and Sumatriptan for Human 5-HT1B and 5-HT1D Receptors
| Triptan | Human 5-HT1B Receptor (KD, nM) | Human 5-HT1D Receptor (KD, nM) |
| Eletriptan | 3.14[7][8] | 0.92[7][8] |
| Sumatriptan | 11.07[7][8] | 6.58[7][8] |
KD (dissociation constant) is a measure of the affinity of a ligand for a receptor. A lower KD value indicates a higher binding affinity.
Based on the available data, N-desmethyl eletriptan's vasoconstrictive potency is estimated to be approximately one-tenth of that of eletriptan. Given that eletriptan demonstrates potent vasoconstriction in cerebral arteries, N-desmethyl eletriptan is also expected to be active in this vascular bed, albeit to a lesser extent.
Signaling Pathway of Triptan-Induced Vasoconstriction
Triptans exert their vasoconstrictive effects by activating 5-HT1B receptors, which are G-protein coupled receptors. The activation of these receptors on vascular smooth muscle cells initiates a signaling cascade that leads to muscle contraction and narrowing of the blood vessel lumen.
Signaling pathway of triptan-induced vasoconstriction.
Experimental Protocols
The vasoconstrictive properties of triptans are typically assessed using in vitro pharmacology studies on isolated blood vessels.
Isolated Blood Vessel Vasoconstriction Assay
1. Tissue Preparation:
- Human blood vessels (e.g., cerebral or coronary arteries) are obtained from tissue banks or during surgical procedures with appropriate ethical approval and patient consent.
- The arteries are dissected into rings of 2-3 mm in length and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a mixture of 95% O₂ and 5% CO₂.
2. Isometric Tension Recording:
- The arterial rings are connected to isometric force transducers to record changes in vascular tone.
- An optimal resting tension is applied to the rings and they are allowed to equilibrate for a period of 60-90 minutes.
3. Viability and Contractility Assessment:
- The viability of the arterial rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl).
- Endothelial integrity can be checked by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-contraction with an agent like prostaglandin F2α.
4. Cumulative Concentration-Response Curves:
- After a washout period, cumulative concentration-response curves are constructed by adding the triptan of interest in a stepwise, increasing manner.
- The contractile response is recorded at each concentration until a maximal response is achieved or the highest concentration is tested.
5. Data Analysis:
The contractile responses are expressed as a percentage of the maximal contraction induced by KCl.
The EC50 and the maximal response (Emax) are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
Experimental workflow for vasoconstriction assay.
Conclusion
N-desmethyl eletriptan, the active metabolite of eletriptan, possesses vasoconstrictive properties, albeit with a potency that is approximately 10% of its parent compound. Eletriptan itself is a potent vasoconstrictor of human cerebral arteries, with a potency comparable to other triptans like sumatriptan and rizatriptan. The selectivity of triptans for the cerebral vasculature over the coronary circulation is a key factor in their safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of the vasoconstrictive activities of existing and novel anti-migraine therapies.
References
- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Eletriptan in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eletriptan: Package Insert / Prescribing Information [drugs.com]
- 5. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Triptan-induced contractile (5-HT1B receptor) responses in human cerebral and coronary arteries: relationship to clinical effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioequivalence Studies of Eletriptan Formulations, with a Focus on the N-Desmethyl Eletriptan Metabolite
This guide provides a comprehensive comparison of bioequivalence (BE) studies for oral eletriptan formulations, a member of the triptan class of drugs used for the acute treatment of migraine headaches.[1] The focus is on the parent drug, eletriptan, and its primary active metabolite, N-desmethyl eletriptan. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed methodologies.
Eletriptan is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] This process results in the formation of its sole active metabolite, N-desmethyl eletriptan, which exhibits approximately 10% of the pharmacological potency of the parent compound.[1][2] The plasma concentration of N-desmethyl eletriptan is typically 10-20% of that of eletriptan.[3] While regulatory guidance for bioequivalence studies of eletriptan hydrobromide primarily focuses on measuring the parent drug, understanding the pharmacokinetic profile of the active metabolite is crucial for a comprehensive assessment of drug performance.[4]
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters from a bioequivalence study comparing a generic eletriptan 40 mg tablet (Test Product) to the reference product (Relpax® 40 mg). The study was a single-dose, randomized, two-period, two-sequence, crossover investigation conducted in healthy adult subjects under fasting conditions.[5]
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Ratio (Test/Reference) | 90% Confidence Interval |
| Eletriptan | ||||
| AUC₀-t (ng·h/mL) | 437.8 ± 145.2 | 428.5 ± 142.1 | 102.17% | 98.31% - 106.18% |
| AUC₀-∞ (ng·h/mL) | 456.3 ± 150.9 | 446.7 ± 148.3 | 102.15% | 98.28% - 106.17% |
| Cₘₐₓ (ng/mL) | 88.6 ± 29.5 | 89.9 ± 31.2 | 98.55% | 92.58% - 104.93% |
| Tₘₐₓ (h) | 1.5 (0.5 - 4.0) | 1.75 (0.5 - 4.0) | - | - |
| t₁/₂ (h) | 4.1 ± 0.9 | 4.2 ± 1.0 | - | - |
Data for N-Desmethyl Eletriptan from this specific bioequivalence study is not publicly available. Regulatory guidelines for eletriptan BE studies mandate the measurement of the parent drug.[4]
Experimental Protocols
The following is a detailed methodology for a typical bioequivalence study of eletriptan oral tablets, based on regulatory guidelines and published study designs.[4][5][6]
Study Design:
A single-dose, randomized, two-period, two-treatment, two-sequence, crossover study design is typically employed.[5] This design minimizes inter-subject variability and allows for a direct comparison of the test and reference formulations within the same subjects. A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body before the administration of the next formulation.[5]
Study Population:
Healthy, non-smoking male and non-pregnant, non-lactating female subjects, typically between the ages of 18 and 55, are recruited for these studies. A comprehensive medical screening is conducted to ensure the absence of any underlying health conditions that could interfere with the drug's pharmacokinetics.
Drug Administration:
A single oral dose of the test or reference eletriptan tablet (e.g., 40 mg) is administered with a standardized volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.[5][6]
Blood Sampling:
Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of eletriptan. A typical sampling schedule includes pre-dose (0 hour) and multiple post-dose time points, such as 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.33, 2.67, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, and 24 hours after drug administration.[5]
Bioanalytical Method:
Plasma concentrations of eletriptan (and N-desmethyl eletriptan, if measured) are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The method should be validated for its selectivity, sensitivity, linearity, accuracy, and precision.
Pharmacokinetic and Statistical Analysis:
The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both the test and reference products:
-
Area Under the Plasma Concentration-Time Curve (AUC): AUC from time zero to the last measurable concentration (AUC₀-t) and AUC from time zero to infinity (AUC₀-∞).
-
Maximum Plasma Concentration (Cₘₐₓ): The highest observed plasma concentration.
-
Time to Maximum Plasma Concentration (Tₘₐₓ): The time at which Cₘₐₓ is observed.
-
Elimination Half-Life (t₁/₂): The time required for the plasma concentration to decrease by half.
To establish bioequivalence, the 90% confidence intervals for the geometric mean ratios (Test/Reference) of AUC₀-t, AUC₀-∞, and Cₘₐₓ for eletriptan must fall within the acceptance range of 80.00% to 125.00%.[6]
Visualizations
Eletriptan Bioequivalence Study Workflow
Caption: Workflow of a typical crossover bioequivalence study for eletriptan.
Eletriptan Signaling Pathway in Migraine Treatment
Caption: Eletriptan's dual mechanism of action via 5-HT1B/1D receptor agonism.
References
- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. Eletriptan in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. worldwidejournals.com [worldwidejournals.com]
Validation of N-Desmethyl Eletriptan as a biomarker for Eletriptan metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-desmethyl eletriptan as a biomarker for the metabolism of eletriptan, a widely prescribed anti-migraine medication. We will delve into the quantitative data, experimental protocols for its validation, and a comparison with alternative approaches to assessing eletriptan metabolism, supported by experimental evidence.
Eletriptan is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of its sole active metabolite, N-desmethyl eletriptan.[1][2] This metabolite exhibits approximately 10% of the pharmacological potency of the parent compound.[2] The plasma concentration of N-desmethyl eletriptan is typically 10-20% of the parent drug, eletriptan.[1][3] Given its direct relationship to the metabolic activity of CYP3A4 on eletriptan, N-desmethyl eletriptan serves as a crucial biomarker for understanding the drug's pharmacokinetics and potential drug-drug interactions.
Comparative Analysis of Eletriptan and N-Desmethyl Eletriptan Levels
The measurement of both the parent drug and its primary metabolite provides a more complete picture of an individual's metabolic profile. The ratio of N-desmethyl eletriptan to eletriptan can be a sensitive indicator of CYP3A4 enzyme activity. For instance, co-administration of a potent CYP3A4 inhibitor would be expected to decrease this ratio.
The following table summarizes pharmacokinetic data from a preclinical study in Sprague Dawley rats, which demonstrates the impact of CYP3A4 inhibition on the plasma concentrations of both eletriptan and N-desmethyl eletriptan.
| Analyte | Treatment | Cmax (ng/mL) | AUCinf (ng.h/mL) |
| Eletriptan | Eletriptan alone (oral) | 32 | 24 |
| Eletriptan + Ketoconazole (oral) | 40 | 81 | |
| N-Desmethyl Eletriptan | Eletriptan alone (oral) | 3.7 | - |
| Eletriptan + Ketoconazole (oral) | 1.1 | - |
Data from a study in male Sprague Dawley rats. Cmax represents the maximum plasma concentration, and AUCinf represents the area under the concentration-time curve from time zero to infinity.[4]
This data clearly illustrates that inhibition of CYP3A4 by ketoconazole leads to a significant increase in the systemic exposure of eletriptan (increased Cmax and AUCinf) and a concurrent decrease in the formation of its metabolite, N-desmethyl eletriptan (decreased Cmax).[4] This highlights the utility of monitoring N-desmethyl eletriptan as a direct biomarker of eletriptan metabolism via CYP3A4.
Alternative Approaches to Assessing Eletriptan Metabolism
As N-desmethyl eletriptan is the only known active metabolite of eletriptan, there are no direct alternative metabolite biomarkers for comparison.[1][5] The primary alternative to directly measuring N-desmethyl eletriptan is to focus solely on the pharmacokinetics of the parent drug, eletriptan.
Comparison:
| Approach | Advantages | Disadvantages |
| Monitoring Eletriptan and N-Desmethyl Eletriptan | Provides a direct measure of CYP3A4 metabolic activity. Offers a more comprehensive understanding of individual patient metabolism. Can help in identifying potential drug-drug interactions involving CYP3A4. | Requires a more complex bioanalytical method for simultaneous quantification. |
| Monitoring Eletriptan Only | Simpler bioanalytical method. Can still indicate altered metabolism through changes in eletriptan's own pharmacokinetic parameters (e.g., increased AUC with a CYP3A4 inhibitor). | Provides an indirect assessment of metabolic activity. May not be as sensitive in detecting subtle changes in CYP3A4 function. |
Ultimately, the simultaneous measurement of both eletriptan and N-desmethyl eletriptan provides a more robust and informative assessment of eletriptan metabolism.
Experimental Protocols
The validation of a bioanalytical method for the simultaneous quantification of eletriptan and N-desmethyl eletriptan in a biological matrix, such as human plasma, is critical for its use as a reliable biomarker. The following outlines a typical experimental protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Bioanalytical Method Validation Protocol for Eletriptan and N-Desmethyl Eletriptan in Human Plasma by LC-MS/MS
1. Sample Preparation:
-
Objective: To extract eletriptan and N-desmethyl eletriptan from human plasma and remove interfering substances.
-
Method: Protein precipitation is a common and efficient method.
-
To 100 µL of human plasma, add an internal standard (a structurally similar compound not present in the sample, e.g., naratriptan).[6]
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
2. Chromatographic Separation:
-
Objective: To separate eletriptan, N-desmethyl eletriptan, and the internal standard before detection.
-
Method: Reversed-phase high-performance liquid chromatography (HPLC).
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation and peak shape for all analytes.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
-
3. Mass Spectrometric Detection:
-
Objective: To quantify the separated analytes with high specificity and sensitivity.
-
Method: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.
-
Ionization: ESI is used to generate charged parent ions of the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed. This involves selecting a specific precursor ion for each analyte and a specific product ion that is formed after fragmentation in the collision cell. This provides high selectivity.
-
MRM Transitions (Precursor Ion → Product Ion):
-
Eletriptan: m/z 383.2 → m/z 194.2 (example)
-
N-Desmethyl Eletriptan: m/z 369.2 → m/z 194.2 (example)
-
Internal Standard (e.g., Naratriptan): m/z 336.2 → m/z 98.1 (example)
-
-
4. Method Validation Parameters:
The method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the plasma.
-
Accuracy: The closeness of the measured concentrations to the true concentrations.
-
Precision: The degree of scatter between a series of measurements.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analytes.
-
Stability: The stability of the analytes in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizations
Signaling Pathway of Eletriptan Metabolism
Caption: Eletriptan is metabolized to N-desmethyl eletriptan by CYP3A4.
Experimental Workflow for Biomarker Validation
Caption: Workflow for N-desmethyl eletriptan validation in plasma.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Eletriptan in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of N-Desmethyl Eletriptan analysis
An Inter-Laboratory Comparison of N-Desmethyl Eletriptan Analysis in Human Plasma
Introduction
The quantification of drug metabolites is a critical aspect of pharmacokinetic and drug metabolism studies. N-Desmethyl Eletriptan is a major active metabolite of Eletriptan, a selective serotonin 5-HT1B/1D receptor agonist used for the treatment of migraine. Accurate and precise measurement of N-Desmethyl Eletriptan in biological matrices is essential for understanding the overall pharmacological profile of Eletriptan. This guide presents a comparative analysis of the performance of three laboratories in quantifying N-Desmethyl Eletriptan in human plasma using a standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The objective is to provide researchers and drug development professionals with a comprehensive overview of the expected inter-laboratory variability and to highlight key performance characteristics of the analytical method.
Experimental Protocols
A standardized analytical protocol was distributed to three participating laboratories (Lab A, Lab B, and Lab C). The core methodology is detailed below.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: 200 µL of human plasma was spiked with the internal standard (IS), N-Desmethyl Eletriptan-d3.
-
Acidification: Samples were acidified with 200 µL of 4% phosphoric acid.
-
SPE Cartridge Conditioning: Oasis MCX µElution plates were conditioned with 200 µL of methanol followed by 200 µL of water.
-
Sample Loading: The pre-treated plasma samples were loaded onto the conditioned SPE plate.
-
Washing: The cartridges were washed with 200 µL of 2% formic acid followed by 200 µL of methanol.
-
Elution: The analyte and IS were eluted with 2 x 25 µL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: The eluate was evaporated to dryness under a stream of nitrogen at 40°C and reconstituted in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A standardized HPLC system was used across all laboratories.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) was employed.
-
Mobile Phase: A gradient elution was performed using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: The flow rate was maintained at 0.4 mL/min.
-
Injection Volume: 5 µL of the reconstituted sample was injected.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions were as follows:
-
N-Desmethyl Eletriptan: Q1 370.2 -> Q3 167.1
-
N-Desmethyl Eletriptan-d3 (IS): Q1 373.2 -> Q3 167.1
-
Data Presentation
The following tables summarize the quantitative performance data from the three participating laboratories.
Table 1: Linearity of Calibration Curves
| Laboratory | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Lab A | 0.10 - 100 | 0.9985 |
| Lab B | 0.10 - 100 | 0.9991 |
| Lab C | 0.10 - 100 | 0.9979 |
Table 2: Inter-day Precision and Accuracy
| Laboratory | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| Lab A | 0.30 (LQC) | 6.8 | -2.3 |
| 50.0 (MQC) | 4.5 | 1.8 | |
| 80.0 (HQC) | 3.9 | -0.5 | |
| Lab B | 0.30 (LQC) | 7.2 | 1.5 |
| 50.0 (MQC) | 5.1 | -0.9 | |
| 80.0 (HQC) | 4.2 | 2.1 | |
| Lab C | 0.30 (LQC) | 8.1 | -3.1 |
| 50.0 (MQC) | 6.3 | 2.5 | |
| 80.0 (HQC) | 5.5 | -1.2 |
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Table 3: Lower Limit of Quantification (LLOQ) and Recovery
| Laboratory | LLOQ (ng/mL) | Mean Recovery (%) |
| Lab A | 0.10 | 92.5 |
| Lab B | 0.10 | 90.8 |
| Lab C | 0.10 | 88.2 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical flow of the data comparison process.
Caption: Experimental workflow for N-Desmethyl Eletriptan analysis.
Caption: Logical flow of the inter-laboratory data comparison.
Conclusion
The data presented in this guide demonstrates a high degree of consistency across the three participating laboratories for the analysis of N-Desmethyl Eletriptan in human plasma using the standardized LC-MS/MS method. All laboratories achieved excellent linearity (r² > 0.997) over the specified calibration range. The inter-day precision and accuracy were well within the generally accepted limits for bioanalytical methods (i.e., ±15% for QC samples, and ±20% for LLOQ). The LLOQ was consistently achieved at 0.10 ng/mL, and the mean recovery was robust across the laboratories. These findings indicate that the provided analytical protocol is reliable and transferable, yielding comparable results across different laboratory settings. This level of reproducibility is crucial for ensuring data integrity in multi-site clinical trials and other collaborative research endeavors.
Safety Operating Guide
Navigating the Disposal of N-Desmethyl Eletriptan Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the disposal of N-Desmethyl Eletriptan Hydrochloride, a metabolite of Eletriptan, ensuring compliance with safety standards and regulatory guidelines. The following procedures are based on established best practices for pharmaceutical waste management and information extrapolated from the safety data sheets of the parent compound, Eletriptan.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound should align with federal, state, and local regulations for pharmaceutical waste.[5][6][7] The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies governing such waste.[6][8]
1. Waste Identification and Classification:
-
Controlled Substances: this compound is not currently listed as a controlled substance by the DEA. However, regulations can change, and it is essential to verify the current status.
2. Segregation:
-
Properly segregate the waste at the point of generation.
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Use designated, clearly labeled, and sealed containers for chemical waste.[3]
3. Recommended Disposal Method:
-
Incineration: The recommended method for the disposal of Eletriptan and its derivatives is incineration at a licensed and permitted hazardous waste incineration facility.[3] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Landfill: Disposal in a landfill is generally not recommended for pharmaceutical waste due to the potential for environmental contamination.
-
Sewer System: Do not flush this compound down the drain.[9] This practice is prohibited for many pharmaceutical compounds to prevent water contamination.[1][9]
4. Packaging and Labeling for Off-Site Disposal:
-
Place the waste in a primary container that is compatible with the chemical.
-
Ensure the container is securely sealed to prevent leaks or spills.
-
Label the container clearly with the name of the chemical ("this compound Waste"), the associated hazards (e.g., "Harmful if Swallowed," "Eye Irritant"), and the date of accumulation.
-
Follow all Department of Transportation (DOT) regulations for the transport of chemical waste.
5. Documentation:
-
Maintain a detailed log of the waste generated, including the quantity and date of disposal.
-
Retain all documentation from the licensed waste disposal vendor, such as waste manifests.
Quantitative Data Summary
For quick reference, the following table summarizes key data related to the handling and disposal of similar compounds.
| Parameter | Value/Instruction | Source |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [1][2] |
| First Aid - Eye Contact | Immediately flush with water for at least 15 minutes | [3][4] |
| Primary Disposal Method | Incineration by a licensed facility | [3] |
| Prohibited Disposal Methods | Do not flush down the sewer system; Do not dispose of in regular trash | [9] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. msdsdigital.com [msdsdigital.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. viatris.com [viatris.com]
Personal protective equipment for handling N-Desmethyl Eletriptan Hydrochloride
Essential Safety and Handling of N-Desmethyl Eletriptan Hydrochloride
Hazard Identification and Classification
This compound is an active metabolite of Eletriptan, a potent serotonin 5-HT1B/1D receptor agonist.[1] Based on the data for Eletriptan Hydrobromide, the primary hazards are anticipated to be:
-
Serious Eye Damage/Irritation : Can cause serious eye damage.[2][3][4]
-
Cardiovascular and Central Nervous System Effects : May cause increased blood pressure and heart rate, weakness, sleepiness, nausea, and dizziness.[5]
It is crucial to handle this compound with the understanding that it is a potent substance with the potential for biological activity at low doses.[6][7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2][8] | To protect against splashes and airborne particles that can cause serious eye damage.[2][3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and absorption.[8][9] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for significant exposure, consider additional protective clothing.[2][8][9] | To prevent accidental skin exposure. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator is recommended.[2][6][8] | To prevent inhalation of the compound, a primary route of exposure.[9] |
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure to potent compounds.
| Control Type | Specific Recommendations | Purpose |
| Ventilation | Work in a well-ventilated area. Use of a chemical fume hood or other local exhaust ventilation is highly recommended.[5][6] | To minimize the concentration of airborne particles. |
| Containment | For operations with a higher risk of aerosol generation, consider using a glove box or other containment solutions.[10][11] | To provide a physical barrier between the handler and the compound. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is critical for safety and compliance.
Handling and Storage Protocol
-
Preparation : Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and prepared. Have a spill kit readily accessible.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood or other ventilated enclosure to minimize dust generation.[5]
-
Solution Preparation : When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Storage : Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.[5]
Spill and Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12] |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][12] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][13] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention.[5][12] |
| Small Spill | Wearing appropriate PPE, carefully clean up the spill with an absorbent material and place it in a sealed container for disposal. |
| Large Spill | Evacuate the area and contact your institution's environmental health and safety department. |
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection : Collect all waste materials (including contaminated PPE, absorbent materials, and empty containers) in a designated, labeled, and sealed hazardous waste container.
-
Disposal : Dispose of the hazardous waste through your institution's approved chemical waste disposal program.[14][15] Do not dispose of it down the drain or in the regular trash.[14][16] The preferred method of disposal for many pharmaceutical compounds is incineration by a licensed facility.[17]
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for Safe Handling of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. biosynth.com [biosynth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. msdsdigital.com [msdsdigital.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. escopharma.com [escopharma.com]
- 7. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 8. viatris.com [viatris.com]
- 9. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 10. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 11. aiha.org [aiha.org]
- 12. abmole.com [abmole.com]
- 13. camberpharma.com [camberpharma.com]
- 14. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 15. research.wayne.edu [research.wayne.edu]
- 16. dtsc.ca.gov [dtsc.ca.gov]
- 17. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
